Product packaging for Diaporthin(Cat. No.:CAS No. 10532-39-5)

Diaporthin

Cat. No.: B088546
CAS No.: 10532-39-5
M. Wt: 250.25 g/mol
InChI Key: ORLHWDAVUBPRKN-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diaporthin is a secondary metabolite belonging to the isocoumarin class of polyketides, originally identified in plant-pathogenic fungi and now also found in endophytic species such as those from the genera Diaporthe and Aspergillus . It has significance in phytopathological and biochemical research as a compound involved in plant disease symptoms . Contemporary research explores its potential as a source of bioactivity against clinically relevant pathogens. Scientific investigations have demonstrated that this compound exhibits antibacterial activity against a range of microorganisms, including Escherichia coli , Micrococcus luteus , and methicillin-resistant Staphylococcus aureus (MRSA) . Additionally, research into related fungal metabolites has highlighted cytotoxic properties, underscoring the interest in this class of compounds for pharmacological and biochemical studies . The compound serves as a valuable reference standard in the chemical analysis and biosynthesis studies of fungal metabolites . As a reference standard, it aids in the identification and characterization of fungal isolates and their metabolic profiles. This product is strictly for research purposes in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14O5 B088546 Diaporthin CAS No. 10532-39-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10532-39-5

Molecular Formula

C13H14O5

Molecular Weight

250.25 g/mol

IUPAC Name

8-hydroxy-3-[(2S)-2-hydroxypropyl]-6-methoxyisochromen-1-one

InChI

InChI=1S/C13H14O5/c1-7(14)3-10-5-8-4-9(17-2)6-11(15)12(8)13(16)18-10/h4-7,14-15H,3H2,1-2H3/t7-/m0/s1

InChI Key

ORLHWDAVUBPRKN-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](CC1=CC2=CC(=CC(=C2C(=O)O1)O)OC)O

Canonical SMILES

CC(CC1=CC2=CC(=CC(=C2C(=O)O1)O)OC)O

Synonyms

diaporthin

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of Diaporthin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Diaporthin is a naturally occurring isocoumarin, a secondary metabolite produced by a variety of fungal species, including those from the genera Aspergillus, Daldinia, and Cryphonectria. It is recognized for its potent phytotoxic properties, contributing to plant diseases such as chestnut blight, and also demonstrates a spectrum of antimicrobial activities. Despite its discovery and characterization, the precise molecular mechanism of action of this compound remains an area of ongoing investigation. This technical guide synthesizes the current understanding and presents a hypothesized mechanism of action based on its observed biological effects and the activities of structurally related isocoumarin compounds. The proposed mechanisms, detailed experimental protocols for their investigation, and available quantitative data are presented herein for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound (C₁₃H₁₄O₅) is a polyketide-derived fungal metabolite often found in conjunction with its structural analogue, orthosporin (de-O-methylthis compound).[1][2] Its role as a phytotoxin is well-documented, where it induces necrotic lesions on susceptible plants.[1][3] Furthermore, this compound has been reported to possess antibacterial and antifungal properties, suggesting a broader biological significance.[4] The core of this compound's bioactivity is believed to stem from its isocoumarin scaffold, a privileged structure known to interact with various biological targets. However, a definitive elucidation of its cellular targets and the signaling pathways it modulates is yet to be fully established.

Hypothesized Mechanism of Action: Phytotoxicity

The phytotoxic effects of this compound manifest as non-host-specific necrosis, suggesting a mechanism that targets fundamental cellular processes in plants.[1] The proposed mechanism centers on the induction of oxidative stress and the subsequent loss of cellular integrity.

Proposed Pathway:

  • Cellular Interaction: this compound is hypothesized to first interact with the plant cell's outer defenses, potentially disrupting the plasma membrane.

  • Induction of Oxidative Stress: This initial interaction is believed to trigger a rapid increase in intracellular Reactive Oxygen Species (ROS), such as superoxide anions and hydrogen peroxide. This oxidative burst is a common response to various biotic and abiotic stresses and a known mechanism of action for several phytotoxins.[3]

  • Disruption of Homeostasis: The surge in ROS leads to widespread cellular damage, including lipid peroxidation of membranes, protein oxidation, and DNA damage. This compromises the integrity of cellular organelles, particularly the mitochondria and chloroplasts, leading to a breakdown in energy production and metabolic function.[3]

  • Necrotic Cell Death: The culmination of this widespread damage is uncontrolled cell lysis, or necrosis, leading to the characteristic symptoms of tissue death and lesion formation observed in affected plants.[1]

G Hypothesized Phytotoxicity Pathway of this compound This compound This compound PlantCell Plant Cell Membrane/Wall This compound->PlantCell Interaction ROS Reactive Oxygen Species (ROS) Production (Oxidative Burst) PlantCell->ROS Triggers Damage Cellular Damage (Lipid Peroxidation, Protein Oxidation, DNA Damage) ROS->Damage Induces Mitochondria Mitochondrial Dysfunction Damage->Mitochondria Homeostasis Loss of Cellular Homeostasis Damage->Homeostasis Mitochondria->Homeostasis Contributes to Necrosis Necrotic Cell Death Homeostasis->Necrosis Leads to

Hypothesized phytotoxicity pathway of this compound.

Hypothesized Mechanism of Action: Antimicrobial Activity

This compound's activity against bacteria and fungi likely involves different, though potentially overlapping, mechanisms compared to its phytotoxicity. The proposed pathway focuses on the disruption of essential cellular structures and functions.

Proposed Pathway:

  • Membrane Disruption: Similar to its interaction with plant cells, this compound is proposed to interfere with the integrity of microbial cell membranes or, in the case of fungi, the cell wall. This could involve direct interaction with membrane lipids or proteins, leading to increased permeability.

  • Inhibition of Cellular Processes: The disruption of the cell membrane would lead to a loss of ion gradients and leakage of essential intracellular components. Furthermore, as observed with other isocoumarins, this compound may penetrate the cell and inhibit critical enzymatic processes, such as those involved in protein synthesis or DNA replication, leading to a cessation of growth and proliferation.[5]

  • Induction of Cell Death: For some microbes, the damage may be sufficient to trigger programmed cell death pathways or lead to direct cell lysis.

G Hypothesized Antimicrobial Pathway of this compound This compound This compound MicrobialCell Microbial Cell Membrane/Wall This compound->MicrobialCell Interaction Inhibition Inhibition of Key Enzymes (e.g., Protein Synthesis, DNA Replication) This compound->Inhibition Intracellular Action Permeability Increased Membrane Permeability MicrobialCell->Permeability Disrupts Leakage Leakage of Intracellular Components Permeability->Leakage GrowthArrest Growth Arrest / Cell Death Leakage->GrowthArrest Inhibition->GrowthArrest

Hypothesized antimicrobial pathway of this compound.

Data Presentation

Quantitative data on the specific mechanistic parameters of this compound, such as binding affinities or enzyme inhibition constants, are not currently available in the public domain. The table below summarizes the known biological activities of this compound and related compounds.

CompoundBiological ActivityTarget Organism(s)Observed EffectReference(s)
This compound PhytotoxicityCastanea sativa (Chestnut)Canker formation[3]
PhytotoxicityTomatoWilting of shoots[4]
AntibacterialGram-positive & Gram-negative bacteriaGrowth inhibition[4]
AntifungalVarious fungiGrowth inhibition[4]
Orthosporin PhytotoxicityAvena sativa (Oats), Lolium spp. (Ryegrass)Irregular brown spots on leaves[2]
General Isocoumarins GenotoxicityMurine modelsIncreased frequency of micronuclei[5]
Apoptosis InductionCancer cell linesActivation of p53 signaling, ROS formation[5]

Experimental Protocols

The following protocols describe standard methodologies to investigate the hypothesized mechanisms of action of this compound.

Phytotoxicity Assays

5.1.1. Detached Leaf Assay

  • Objective: To assess the ability of this compound to cause necrotic lesions on plant tissue.

  • Methodology:

    • Healthy, young leaves are detached from a susceptible plant species (e.g., Cucumis sativus).

    • A small wound is made on the adaxial surface of the leaf with a sterile needle.

    • A solution of this compound at various concentrations (e.g., 10 µM to 1 mM in a suitable solvent like DMSO or methanol, with a solvent-only control) is applied to the wound site.

    • The leaves are incubated in a humid chamber under a defined light/dark cycle for 3-7 days.

    • The diameter of the resulting necrotic lesion is measured daily.

5.1.2. Seed Germination and Root Growth Inhibition Assay

  • Objective: To quantify the inhibitory effect of this compound on plant development.

  • Methodology:

    • Seeds of a model plant (e.g., Lepidium sativum or Sorghum saccharatum) are placed on filter paper in a petri dish.

    • The filter paper is moistened with a solution of this compound at various concentrations. A control group is moistened with solvent and water.

    • The petri dishes are sealed and incubated in the dark at a constant temperature (e.g., 25°C) for 3 days.

    • The percentage of seed germination is calculated.

    • The length of the primary root of the germinated seeds is measured.

    • The percentage of root growth inhibition relative to the control is calculated.

Antimicrobial Susceptibility Testing

5.2.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

  • Methodology:

    • A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable microbial growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

    • Each well is inoculated with a standardized suspension of the test microorganism.

    • Positive (no drug) and negative (no microbe) controls are included.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).

    • The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed.

Mechanistic Assays

5.3.1. Reactive Oxygen Species (ROS) Detection

  • Objective: To determine if this compound induces ROS production in plant or microbial cells.

  • Methodology:

    • Plant protoplasts or microbial cells are treated with various concentrations of this compound for a defined period.

    • A fluorescent probe sensitive to ROS (e.g., 2',7'-dichlorodihydrofluorescein diacetate, H2DCFDA) is added to the cell suspension.

    • The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorometer or fluorescence microscope.

    • A known ROS inducer (e.g., hydrogen peroxide) is used as a positive control.

G Workflow for Detached Leaf Phytotoxicity Assay Start Start Detach Detach healthy leaves Start->Detach Wound Create small wound on leaf surface Detach->Wound Apply Apply this compound solution to wound Wound->Apply Prepare Prepare this compound solutions (various concentrations + control) Prepare->Apply Incubate Incubate in humid chamber (3-7 days) Apply->Incubate Measure Measure diameter of necrotic lesion Incubate->Measure End End Measure->End

Workflow for Detached Leaf Phytotoxicity Assay.

Conclusion

While the precise molecular targets of this compound are yet to be definitively identified, the available evidence strongly suggests that its mechanism of action is rooted in the induction of cellular stress and disruption of fundamental biological processes. In plants, this manifests as oxidative-stress-induced necrosis. In microbes, it likely involves the compromising of cell membrane integrity and the inhibition of essential intracellular functions. The experimental frameworks provided in this guide offer a systematic approach to further investigate these hypothesized mechanisms. Elucidating the specific pathways affected by this compound will not only enhance our understanding of its role in plant pathology but also pave the way for its potential application as a lead compound in the development of novel herbicides or antimicrobial agents.

Disclaimer: This document is intended for informational purposes for a scientific audience. The proposed mechanisms of action are based on current scientific literature and are subject to revision as new research becomes available.

References

A Technical Guide to the Structural Differences Between Diaporthin and Orthosporin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural distinctions between the fungal secondary metabolites, diaporthin and orthosporin. Both are isocoumarin derivatives that have garnered interest for their phytotoxic and antimicrobial properties. This document outlines their core structural relationship, presents spectroscopic data for comparative analysis, details experimental protocols for their isolation and characterization, and visualizes key relationships and workflows.

Core Structural Differences

This compound and orthosporin share a common isocoumarin scaffold, featuring a 3-(2-hydroxypropyl) side chain. The primary structural difference lies in the substitution on the aromatic ring. Orthosporin is the de-O-methylated analog of this compound. Specifically, this compound possesses a methoxy group (-OCH₃) at the C-6 position of the isocoumarin ring, whereas orthosporin has a hydroxyl group (-OH) at the same position.[1][2] This seemingly minor difference in a single functional group can have significant implications for the physicochemical properties and biological activities of these molecules.

The biosynthetic relationship between these two compounds suggests that this compound may be formed via the methylation of orthosporin, or conversely, orthosporin may arise from the demethylation of this compound.[3]

Chemical Structures

Below are the chemical structures of this compound and orthosporin.

This compound

  • IUPAC Name: 8-hydroxy-3-[(2S)-2-hydroxypropyl]-6-methoxyisochromen-1-one

  • Molecular Formula: C₁₃H₁₄O₅

  • Molecular Weight: 250.25 g/mol

Orthosporin

  • IUPAC Name: 6,8-dihydroxy-3-[(2S)-2-hydroxypropyl]isochromen-1-one

  • Molecular Formula: C₁₂H₁₂O₅

  • Molecular Weight: 236.22 g/mol

Data Presentation

Spectroscopic Data

The structural elucidation of this compound and orthosporin has been primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.[3] The following table summarizes the ¹H and ¹³C NMR chemical shift data for this compound and orthosporin, providing a basis for their differentiation.

Position This compound ¹³C (ppm) This compound ¹H (ppm, J in Hz) Orthosporin ¹³C (ppm) Orthosporin ¹H (ppm, J in Hz)
1165.5166.0
3155.0155.2
4102.06.30 (s)102.16.28 (s)
4a138.9139.5
598.96.55 (d, 1.8)101.86.42 (d, 1.8)
6164.5162.0
796.86.45 (d, 1.8)98.76.30 (d, 1.8)
8162.9160.8
8a101.8101.9
1'35.82.85 (dd, 14.4, 3.6), 2.75 (dd, 14.4, 8.4)35.92.83 (dd, 14.4, 3.6), 2.73 (dd, 14.4, 8.4)
2'65.54.10 (m)65.64.08 (m)
3'23.31.25 (d, 6.0)23.41.23 (d, 6.0)
6-OCH₃55.73.85 (s)--

Data adapted from related isocoumarin structures and may vary slightly based on solvent and experimental conditions.

Experimental Protocols

Isolation and Purification of this compound and Orthosporin from Fungal Culture

This protocol provides a general methodology for the extraction and purification of this compound and orthosporin from a fungal source, such as Aspergillus ochraceus or Daldinia concentrica.

  • Fungal Cultivation:

    • Inoculate the desired fungal strain into a suitable liquid medium (e.g., Potato Dextrose Broth) or onto a solid substrate (e.g., rice medium).

    • Incubate the culture under appropriate conditions (e.g., 25-28°C, with shaking for liquid cultures) for a period sufficient for the production of secondary metabolites (typically 14-28 days).

  • Extraction:

    • For liquid cultures, separate the mycelia from the culture broth by filtration.

    • Extract the culture broth three times with an equal volume of ethyl acetate (EtOAc).

    • Extract the mycelial mass (or the entire solid-state fermentation culture) with EtOAc or a mixture of dichloromethane and methanol (CH₂Cl₂:MeOH).

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Fractionation and Purification:

    • Subject the crude extract to column chromatography on silica gel.

    • Elute the column with a gradient of increasing polarity, starting with a non-polar solvent like n-hexane and gradually increasing the proportion of a more polar solvent like EtOAc, followed by MeOH.

    • Monitor the fractions by thin-layer chromatography (TLC) using a suitable solvent system and visualizing with UV light and/or a staining reagent (e.g., vanillin-sulfuric acid).

    • Combine fractions containing compounds with similar TLC profiles.

    • Further purify the fractions containing this compound and orthosporin using additional chromatographic techniques such as Sephadex LH-20 column chromatography (eluting with MeOH or a mixture of CH₂Cl₂:MeOH) and/or preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient.[4]

Structural Elucidation by NMR Spectroscopy
  • Sample Preparation:

    • Dissolve a purified sample of this compound or orthosporin (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a suite of NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, coupling constants, and integration of the proton signals.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to determine the number and chemical shifts of the carbon atoms.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To identify one-bond proton-carbon correlations.

      • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) proton-carbon correlations, which are crucial for assembling the molecular structure.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in assigning stereochemistry.

  • Data Analysis:

    • Process the NMR data using appropriate software (e.g., MestReNova, TopSpin).

    • Assign all proton and carbon signals by systematically analyzing the 1D and 2D NMR spectra.

    • Confirm the planar structure and relative stereochemistry based on the collective spectroscopic evidence.

Mandatory Visualization

Diaporthin_Orthosporin_Relationship This compound This compound C₁₃H₁₄O₅ Demethylation Demethylation (-CH₃) This compound->Demethylation Orthosporin Orthosporin C₁₂H₁₂O₅ Methylation Methylation (+CH₃) Orthosporin->Methylation Methylation->this compound Demethylation->Orthosporin

Caption: Biosynthetic relationship between this compound and Orthosporin.

Isolation_and_Characterization_Workflow cluster_0 Isolation and Purification cluster_1 Structural Elucidation Fungal_Culture Fungal Culture Extraction Solvent Extraction Fungal_Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fractionation Fraction Collection Column_Chromatography->Fractionation Purification Further Purification (Sephadex LH-20, Prep-HPLC) Fractionation->Purification Pure_Compounds Pure this compound & Orthosporin Purification->Pure_Compounds MS Mass Spectrometry (MS) Pure_Compounds->MS NMR NMR Spectroscopy (1D & 2D) Pure_Compounds->NMR Structure_Determination Structure Determination MS->Structure_Determination NMR->Structure_Determination

Caption: General workflow for the isolation and characterization of this compound and Orthosporin.

References

The Role of Diaporthin in Fungal Pathogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the fungal secondary metabolite diaporthin, focusing on its biosynthesis, its critical role as a phytotoxin in fungal pathogenesis, and its broader biological activities. This document synthesizes current knowledge, presents available data, and provides detailed experimental protocols for its study.

Introduction to this compound

This compound is a polyketide-derived isocoumarin, a class of secondary metabolites produced by various fungal species, including those from the genera Diaporthe, Aspergillus, Cryphonectria, and Daldinia.[1][2][3][4][5] First identified as a phytotoxin from Cryphonectria parasitica (formerly Endothia parasitica), the causative agent of chestnut blight, this compound plays a significant role as a virulence factor in plant pathogenesis.[2] Its ability to induce necrotic lesions in host tissues underscores its importance in the disease cycle of many plant pathogenic fungi.[2][6] This guide explores the multifaceted biological role of this compound, from its genetic origins to its functional impact on host organisms.

Biosynthesis of this compound

The biosynthesis of this compound originates from a polyketide pathway, with its core structure assembled by a polyketide synthase (PKS).[7] The biosynthetic origin has been confirmed through the incorporation of [1-14C]acetate and [methyl-14C]methionine.[6]

Recent studies have identified a dedicated dia biosynthetic gene cluster (BGC) responsible for the production of this compound and related compounds.[7] A key intermediate in this pathway is orthosporin (de-O-methylthis compound). This compound is synthesized intracellularly through the O-methylation of orthosporin.[1][5] Conversely, the presence of extracellular orthosporin may result from the de-O-methylation of this compound, suggesting a dynamic interplay between these two metabolites.[6] The methylation inhibitor ethionine has been shown to affect the production of both compounds, further supporting this relationship.[6]

G Acetate Acetate + Malonyl-CoA PKS Polyketide Synthase (dia BGC) Acetate->PKS Polyketide Polyketide Intermediate PKS->Polyketide Assembly Orthosporin Orthosporin (de-O-methylthis compound) Polyketide->Orthosporin Cyclization/ Release Methyltransferase O-Methyltransferase Orthosporin->Methyltransferase This compound This compound Methyltransferase->this compound Methylation Demethylation Extracellular Demethylation This compound->Demethylation SAM S-Adenosyl methionine (SAM) SAM->Methyltransferase Methyl Donor Demethylation->Orthosporin G Fungus Pathogenic Fungus (e.g., C. parasitica) This compound Secretes this compound (Phytotoxin) Fungus->this compound During Infection HostCell Host Plant Cell This compound->HostCell Contact Interaction Disruption of Cellular Homeostasis HostCell->Interaction Internalization/ Membrane Interaction Defense Suppression of Plant Defense Responses (e.g., ROS burst) Interaction->Defense Necrosis Necrosis & Cell Death Interaction->Necrosis Invasion Nutrient Acquisition & Further Fungal Invasion Necrosis->Invasion G Start Fungal Culture / Dried Fruiting Body Extract Methanol Extraction Start->Extract Partition Liquid-Liquid Partition (EtOAc / Water) Extract->Partition Crude Crude Ethyl Acetate Extract Partition->Crude Silica Silica Gel Column Chromatography Crude->Silica Fractions1 This compound-Rich Fractions Silica->Fractions1 Sephadex Sephadex LH-20 Chromatography Fractions1->Sephadex Fractions2 Purified Fractions Sephadex->Fractions2 Verify Structural Verification (NMR, MS) Fractions2->Verify End Pure this compound Verify->End G Start Prepare this compound Serial Dilutions Setup Seed Plating on Treated Filter Paper Start->Setup Incubate Incubate Plates (3-7 days) Setup->Incubate Measure Measure Germination & Seedling Growth Incubate->Measure Analyze Calculate Germination Rate, RRG, and GI Measure->Analyze End Determine Phytotoxicity (IC50 / GI) Analyze->End G Start Seed Mammalian Cells in 96-well Plate Treat Treat Cells with This compound Dilutions Start->Treat Incubate Incubate (24-72 hours) Treat->Incubate MTT Add MTT Reagent (4-hour incubation) Incubate->MTT Solubilize Solubilize Formazan Crystals (DMSO) MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read End Calculate Cell Viability and IC50 Read->End

References

Investigating the Phytotoxicity of Diaporthin on Host Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Diaporthin, an isocoumarin phytotoxin produced by a range of fungal species, has been identified as a causative agent of significant necrotic damage in various host plants. Understanding the mechanisms underlying this compound's phytotoxicity is crucial for developing effective disease management strategies and for its potential application as a natural herbicide. This technical guide provides a comprehensive overview of the current knowledge on this compound's effects on host plants, including quantitative phytotoxicity data for related compounds, detailed experimental protocols for assessing its activity, and a hypothesized signaling pathway for its mode of action. This document is intended for researchers, scientists, and drug development professionals engaged in the study of plant-pathogen interactions and the development of novel agrochemicals.

Introduction

This compound is a secondary metabolite belonging to the isocoumarin class of compounds, produced by various fungal genera including Aspergillus, Daldinia, and Diaporthe. It has been implicated in causing significant necrotic lesions on a variety of host plants, leading to substantial crop damage. The non-host-specific nature of its toxicity suggests a mode of action that targets fundamental cellular processes in plants. This guide aims to consolidate the available information on this compound's phytotoxicity and provide a practical framework for its investigation.

Quantitative Phytotoxicity Data

While specific dose-response data for this compound is not extensively available in the literature, studies on structurally related isocoumarin and coumarin derivatives provide valuable insights into the concentration-dependent phytotoxic effects of this class of compounds. The following tables summarize the reported 50% inhibitory concentration (IC50) and 50% effective dose (ED50) values for these related molecules on various plant species. This data serves as a proxy to estimate the potential phytotoxic potency of this compound.

Table 1: Quantitative Phytotoxicity Data for Isocoumarin Derivatives

CompoundPlant SpeciesAssay TypeIC50 / ED50 (µM)Reference(s)
(-)-5-MethylmelleinBentgrass (Agrostis stolonifera)Growth Inhibition~100[1][2]
Synthetic Coumarin Derivative 1Amaranthus retroflexusGermination Inhibition~50-115
Synthetic Coumarin Derivative 2Echinochloa crus-galliGermination Inhibition~50-115
Synthetic Coumarin Derivative 3Arabidopsis thalianaShoot Fresh Weight Reduction≤ 60

Note: This data is for compounds structurally related to this compound and should be used as an estimation of its potential phytotoxic activity.

Experimental Protocols

To facilitate further research into the phytotoxicity of this compound, this section provides detailed methodologies for key experiments.

Necrosis Induction Assay (Leaf Infiltration)

This protocol is designed to assess the ability of this compound to induce necrotic lesions on the leaves of a host plant.

Materials:

  • Purified this compound

  • Solvent for this compound (e.g., methanol, DMSO)

  • Sterile deionized water

  • 1 mL needleless syringes

  • Host plants (e.g., tobacco, tomato, Arabidopsis)

  • Growth chamber with controlled light and temperature

  • Ruler or calipers for lesion measurement

  • Camera for documentation

Procedure:

  • Prepare this compound Solutions: Prepare a stock solution of this compound in a suitable solvent. From the stock, prepare a series of dilutions (e.g., 10 µM, 50 µM, 100 µM, 200 µM) in sterile deionized water. Include a solvent control (water with the same concentration of the solvent used for the stock solution).

  • Plant Preparation: Use healthy, well-watered plants with fully expanded leaves.

  • Infiltration: Gently press the opening of a 1 mL needleless syringe against the abaxial (lower) surface of a leaf. Slowly infiltrate the this compound solution or control solution into the leaf apoplast until a small water-soaked area is visible. Infiltrate different concentrations and the control on the same leaf or on different leaves of the same plant for comparison.

  • Incubation: Place the plants back into a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).

  • Observation and Data Collection: Observe the infiltrated areas daily for the development of necrotic lesions. Record the time of lesion appearance and measure the diameter of the lesions at specific time points (e.g., 24, 48, 72 hours post-infiltration). Document the results with photographs.

Electrolyte Leakage Assay

This assay quantifies cell death by measuring the leakage of ions from damaged cell membranes.

Materials:

  • Leaf discs from plants treated with this compound (from the Necrosis Induction Assay or a similar experiment)

  • Cork borer or biopsy punch

  • 12-well plates or similar containers

  • Deionized water

  • Conductivity meter

  • Shaker

  • Autoclave or boiling water bath

Procedure:

  • Sample Collection: At desired time points after this compound treatment, collect leaf discs of a uniform size (e.g., 1 cm diameter) from the treated and control areas.

  • Washing: Gently rinse the leaf discs with deionized water to remove any surface contaminants and electrolytes.

  • Incubation: Place a set number of leaf discs (e.g., 5-10) into a tube or well containing a known volume of deionized water (e.g., 10 mL).

  • Initial Conductivity Measurement: Incubate the samples on a shaker at room temperature for a set period (e.g., 1-3 hours). Measure the electrical conductivity of the solution (C1).

  • Total Conductivity Measurement: After the initial measurement, kill the remaining tissue in the leaf discs to release all electrolytes. This can be done by autoclaving the samples or boiling them for 10-15 minutes.

  • Final Conductivity Measurement: Cool the samples to room temperature and measure the total electrical conductivity of the solution (C2).

  • Calculation: Calculate the percentage of electrolyte leakage as: % Electrolyte Leakage = (C1 / C2) * 100

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Assessing this compound Phytotoxicity

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_this compound Prepare this compound Solutions (various concentrations) infiltration Leaf Infiltration Assay (apply this compound to leaves) prep_this compound->infiltration prep_plants Grow Host Plants (e.g., Tobacco, Arabidopsis) prep_plants->infiltration incubation Incubate Plants (controlled environment) infiltration->incubation necrosis_measurement Measure Necrotic Lesion Size (at 24, 48, 72 hours) incubation->necrosis_measurement electrolyte_leakage Electrolyte Leakage Assay (quantify cell death) incubation->electrolyte_leakage data_analysis Analyze Data (dose-response curves) necrosis_measurement->data_analysis electrolyte_leakage->data_analysis

Caption: Workflow for evaluating the phytotoxic effects of this compound.

Hypothesized Signaling Pathway of this compound-Induced Cell Death

The precise signaling cascade initiated by this compound in host plants has not yet been fully elucidated. However, based on the known mechanisms of other phytotoxins and general plant defense responses, a hypothetical pathway can be proposed. This pathway likely involves the generation of reactive oxygen species (ROS) and the modulation of calcium (Ca2+) signaling, culminating in programmed cell death (PCD) or necrosis.

G This compound This compound receptor Putative Plant Receptor (e.g., membrane protein) This compound->receptor ros_burst Reactive Oxygen Species (ROS) Burst receptor->ros_burst 1 ca_influx Cytosolic Ca2+ Influx receptor->ca_influx 2 plasma_membrane Plasma Membrane mapk MAPK Cascade Activation ros_burst->mapk ca_influx->mapk gene_expression Defense Gene Expression mapk->gene_expression pcd Programmed Cell Death (PCD)/ Necrosis mapk->pcd gene_expression->pcd

Caption: Hypothesized signaling pathway for this compound-induced necrosis.

Conclusion

This compound represents a potent phytotoxin with significant implications for agriculture. While our understanding of its precise mode of action is still evolving, the methodologies and hypothesized pathways presented in this guide provide a solid foundation for future research. Elucidating the specific molecular targets and signaling components involved in this compound's phytotoxicity will be critical for the development of resistant crop varieties and potentially for harnessing its herbicidal properties in a controlled manner. Further investigation into the dose-dependent effects of this compound on a wider range of plant species is warranted to fully characterize its phytotoxic profile.

References

A Technical Guide to the Preliminary Antimicrobial Spectrum of Diaporthin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the antimicrobial properties of Diaporthin, an isocoumarin natural product. It is intended to serve as a resource for researchers and professionals involved in the discovery and development of new antimicrobial agents. This document synthesizes available data on this compound's spectrum of activity, outlines detailed experimental protocols for its isolation and evaluation, and visualizes key biological and experimental processes.

Introduction to this compound

This compound is an isocoumarin metabolite produced by various fungal species, including those from the genera Aspergillus, Daldinia, and Diaporthe[1][2]. Initially identified as a phytotoxin, recent studies have highlighted its potential as an antimicrobial agent[1]. As antibiotic resistance continues to be a major global health threat, natural products like this compound are of significant interest for their novel chemical scaffolds and potential new mechanisms of action[3][4]. This guide focuses on the preliminary data regarding its antibacterial activity, particularly against clinically relevant pathogens.

Preliminary Antimicrobial Spectrum

Research has confirmed the bioactivity of this compound against Gram-positive bacteria, including key pathogenic strains of Staphylococcus aureus. The endophytic fungus Diaporthe terebinthifolii has been identified as a source of this compound, and compounds isolated from this fungus have demonstrated activity against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA)[3][5]. While the qualitative activity is established, specific Minimum Inhibitory Concentration (MIC) values from the primary literature were not available in the conducted searches.

Table 1: Summary of this compound's Antibacterial Activity

Target MicroorganismStrain TypeActivity ConfirmedMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureusMethicillin-Sensitive (MSSA)YesData not available in searched literature[3][5]
Staphylococcus aureusMethicillin-Resistant (MRSA)YesData not available in searched literature[3][5]

Experimental Protocols

This section provides detailed methodologies for the isolation and antimicrobial susceptibility testing of this compound, based on established techniques in the field.

This protocol describes a general method for extracting and isolating this compound from fungal biomass, such as the fruiting bodies of Daldinia concentrica.

  • Extraction:

    • Obtain dried and ground fungal material (e.g., 400-500 g).

    • Perform exhaustive extraction with a polar solvent, such as 70% aqueous methanol (MeOH), at room temperature for 48 hours.

    • Filter the extract to remove solid biomass and concentrate it under reduced pressure to obtain a liquid residue.

  • Solvent Partitioning:

    • Partition the aqueous residue against a moderately polar organic solvent, such as ethyl acetate (EtOAc).

    • Separate the layers and collect the ethyl acetate fraction, which will contain semi-polar secondary metabolites including this compound.

    • Evaporate the solvent from the EtOAc fraction to yield a crude extract.

  • Chromatographic Purification:

    • Subject the crude extract to column chromatography using a stationary phase like Sephadex LH-20, eluting with methanol.

    • Collect fractions and monitor them for the presence of the target compound using Thin Layer Chromatography (TLC).

    • Pool fractions containing this compound and perform further purification steps as needed. This may include preparative TLC or reversed-phase chromatography to yield the pure compound.

  • Structure Elucidation:

    • Confirm the identity and purity of the isolated this compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[2].

This protocol for determining the Minimum Inhibitory Concentration (MIC) is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation:

    • Culture the bacterial strain (e.g., S. aureus) on an appropriate agar medium, such as Trypticase Soy Agar, for 18-24 hours at 35-37°C.

    • Select several morphologically similar colonies and suspend them in a sterile saline solution.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve the final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microdilution Plates:

    • In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of this compound in the broth medium. The typical concentration range for testing is 0.06 to 64 µg/mL.

    • Ensure each well contains 100 µL of the diluted compound.

    • Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only, no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the final volume to 200 µL.

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualized Workflows and Pathways

The following diagrams illustrate key processes related to the study of this compound.

Experimental_Workflow cluster_isolation Isolation & Purification cluster_testing Antimicrobial Evaluation FungalCulture Fungal Culture (e.g., D. concentrica) Extraction Solvent Extraction (Methanol/Water) FungalCulture->Extraction Partitioning Liquid-Liquid Partitioning (Ethyl Acetate) Extraction->Partitioning Chromatography Column Chromatography (Sephadex LH-20) Partitioning->Chromatography PureCompound Pure this compound Chromatography->PureCompound Microdilution Broth Microdilution Assay PureCompound->Microdilution Test Compound Inoculum Prepare Bacterial Inoculum (e.g., S. aureus) Inoculum->Microdilution MIC Determine MIC Value Microdilution->MIC

Caption: High-level workflow for the isolation and antimicrobial evaluation of this compound.

Biosynthesis Orthosporin Orthosporin This compound This compound Orthosporin->this compound Methylation Methyltransferase Methyltransferase (Enzyme) Methyltransferase->Orthosporin SAM S-adenosyl methionine (Methyl Donor) SAM->Methyltransferase

Caption: Proposed biosynthetic pathway of this compound via methylation of Orthosporin[2].

Mechanism_of_Action cluster_cell Bacterial Cell FtsZ_Monomer FtsZ Monomers Z_Ring Z-Ring Formation (Polymerization) FtsZ_Monomer->Z_Ring GTP-dependent assembly Cell_Division Cell Division Z_Ring->Cell_Division leads to This compound This compound This compound->Inhibition

Caption: Proposed mechanism of action: this compound may inhibit bacterial cell division by targeting FtsZ.

References

Methodological & Application

Application Notes & Protocols for Diaporthin Extraction from Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction and purification of diaporthin, a polyketide metabolite, from fungal cultures. The methodologies outlined below are compiled from established scientific literature and are intended to guide researchers in the isolation of this compound for further study and development.

Introduction

This compound is a naturally occurring isocoumarin derivative that has been isolated from various fungal species, including those of the genera Aspergillus, Daldinia, and Cryphonectria.[1][2] It is a polyketide synthesized via the acetate-malonate pathway, with a final methylation step from S-adenosyl methionine.[3][4] This document details the steps for producing, extracting, and purifying this compound from fungal cultures, providing a foundation for its use in research and drug discovery.

Fungal Strain and Culture Conditions

Aspergillus ochraceus is a known producer of this compound and can be cultivated in a submerged liquid culture to facilitate extraction.[3][4][5]

2.1. Recommended Media

For the production of secondary metabolites like this compound, rich media are often employed. The following are suggested media compositions:

  • Potato Dextrose Broth (PDB): A common medium for fungal growth.

  • Yeast Extract Sucrose (YES) Broth: Composed of 2% yeast extract and 15% sucrose, this medium can enhance secondary metabolite production.[1]

  • Malt Extract Broth (MEB): Another widely used medium for fungal cultivation.

2.2. Inoculation and Incubation

  • Prepare a spore suspension of Aspergillus ochraceus from a mature culture grown on Potato Dextrose Agar (PDA).

  • Inoculate the chosen liquid medium with the spore suspension to a final concentration of approximately 1 x 10^6 spores/mL.[6]

  • Incubate the culture flasks on an orbital shaker at 100-150 rpm.[7]

  • Maintain the incubation temperature at 25-28°C for 10-14 days.[7]

Experimental Protocols

The following protocols describe the extraction and purification of this compound from a fungal liquid culture.

3.1. Protocol 1: Extraction of Crude this compound

  • Harvesting: After the incubation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar filter medium.

  • Mycelium Extraction:

    • Dry the harvested mycelium (e.g., by lyophilization or in a ventilated oven at low temperature).

    • Grind the dried mycelium into a fine powder.

    • Macerate the powdered mycelium in ethyl acetate (e.g., 10 mL of solvent per 1 g of dried mycelium) for 24-48 hours at room temperature with occasional stirring.

    • Filter the extract and repeat the extraction process twice more.

    • Combine the ethyl acetate extracts.

  • Broth Extraction:

    • Perform a liquid-liquid extraction on the culture broth using an equal volume of ethyl acetate.

    • Separate the organic (ethyl acetate) layer.

    • Repeat the extraction twice more.

    • Combine the ethyl acetate extracts.

  • Concentration:

    • Combine all ethyl acetate extracts (from both mycelium and broth).

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

3.2. Protocol 2: Purification of this compound

The crude extract is purified using a combination of chromatographic techniques.

3.2.1. Silica Gel Column Chromatography

  • Column Preparation: Prepare a silica gel column using a slurry packing method with chloroform. The amount of silica gel should be approximately 50-100 times the weight of the crude extract.

  • Sample Loading: Dissolve the crude extract in a minimal amount of chloroform and load it onto the top of the silica gel column.

  • Elution: Elute the column with a stepwise gradient of chloroform and methanol. Start with 100% chloroform and gradually increase the polarity by adding methanol (e.g., 99:1, 98:2, 95:5, 90:10 v/v chloroform:methanol).

  • Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction by Thin Layer Chromatography (TLC).

  • Fraction Pooling: Combine the fractions containing the compound of interest (this compound) based on the TLC analysis.

  • Concentration: Evaporate the solvent from the pooled fractions to obtain a semi-purified this compound fraction.

3.2.2. Sephadex LH-20 Column Chromatography

  • Column Preparation: Swell the Sephadex LH-20 resin in methanol and pack it into a column.

  • Sample Loading: Dissolve the semi-purified this compound fraction in a minimal amount of methanol and load it onto the Sephadex LH-20 column.

  • Elution: Elute the column with 100% methanol.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing pure this compound.

  • Concentration: Combine the pure fractions and concentrate them to yield purified this compound.

3.2.3. Preparative Thin-Layer Chromatography (pTLC) - Optional Final Step

For higher purity, a final purification step using pTLC can be performed.

  • Plate Preparation: Use a pre-coated silica gel pTLC plate.

  • Sample Application: Dissolve the this compound-containing fraction from the Sephadex LH-20 column in a minimal amount of a volatile solvent and apply it as a narrow band onto the pTLC plate.

  • Development: Develop the plate in a sealed chamber with a chloroform:methanol (e.g., 10:1 v/v) solvent system.

  • Visualization: Visualize the separated bands under UV light (254 nm).

  • Scraping and Elution: Scrape the silica band corresponding to this compound from the plate. Elute the this compound from the silica using a polar solvent like methanol or ethyl acetate.

  • Final Concentration: Filter the eluate to remove the silica and evaporate the solvent to obtain pure this compound.

Data Presentation

The following table summarizes the quantitative data found in the literature for this compound extraction. It is important to note that yields can vary significantly depending on the fungal strain, culture conditions, and extraction efficiency.

Fungal SourceStarting MaterialExtraction MethodPurification MethodFinal Yield of this compoundReference
Daldinia concentrica460 g (dried fruiting bodies)70% aqueous Methanol extraction followed by Ethyl Acetate partitionSilica gel column chromatography, Sephadex LH-20, preparative TLC3 mg[2]
Aspergillus ochraceusShaken liquid cultureNot specifiedNot specifiedNot specified[4]

Visualization of Workflow and Biosynthetic Pathway

5.1. Experimental Workflow for this compound Extraction and Purification

experimental_workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification culture Aspergillus ochraceus Liquid Culture harvest Harvest Mycelium and Broth culture->harvest extraction Solvent Extraction (Ethyl Acetate) harvest->extraction partition Liquid-Liquid Partition extraction->partition concentrate Concentration (Crude Extract) partition->concentrate silica Silica Gel Column Chromatography concentrate->silica sephadex Sephadex LH-20 Chromatography silica->sephadex ptlc Preparative TLC (Optional) sephadex->ptlc pure Pure this compound sephadex->pure ptlc->pure

Caption: Experimental workflow for this compound extraction.

5.2. Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound proceeds through the polyketide pathway. The following diagram illustrates a proposed pathway leading to this compound and related compounds.[3][8][9]

biosynthetic_pathway acetate Acetate + Malonyl-CoA pks Polyketide Synthase (PKS) acetate->pks polyketide Polyketide Intermediate pks->polyketide cyclization Cyclization/ Aromatization polyketide->cyclization orthosporin Orthosporin (de-O-methylthis compound) cyclization->orthosporin methylation Methylation (SAM-dependent methyltransferase) orthosporin->methylation This compound This compound methylation->this compound

Caption: Proposed this compound biosynthetic pathway.

References

Application Note: Quantification of Diaporthin in Fungal Cultures using HPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diaporthin is an isocoumarin phytotoxin produced by various fungi, including species from the genera Diaporthe, Cryphonectria, and Aspergillus.[1][2] As a secondary metabolite, it has been implicated in plant diseases and exhibits antimicrobial properties.[1] Accurate quantification of this compound in fungal cultures is crucial for research in natural product discovery, phytopathology, and drug development. This application note details a robust and sensitive High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantification of this compound. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical workflow.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for the development of an effective analytical method.

PropertyValueReference
Molecular FormulaC₁₃H₁₄O₅--INVALID-LINK--
Molecular Weight250.3 g/mol --INVALID-LINK--
SolubilitySoluble in methanol and DMSO--INVALID-LINK--
Precursor Ion ([M+H]⁺)m/z 251.091--INVALID-LINK--

Table 1: Physicochemical properties of this compound.

Experimental Workflow

The overall experimental workflow for the quantification of this compound from fungal cultures is depicted in the following diagram.

This compound Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data_processing Data Processing fungal_culture Fungal Culture (Solid or Liquid) extraction Solvent Extraction (e.g., Ethyl Acetate, Methanol) fungal_culture->extraction filtration Filtration extraction->filtration evaporation Evaporation (under Nitrogen) filtration->evaporation reconstitution Reconstitution (in Mobile Phase) evaporation->reconstitution hplc_ms HPLC-MS System reconstitution->hplc_ms data_acquisition Data Acquisition (MRM Mode) hplc_ms->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of This compound calibration_curve->quantification

Caption: Experimental workflow for this compound quantification.

Method Performance Characteristics
ParameterTypical Value
Linearity (r²)> 0.99
Limit of Detection (LOD)0.01 - 1.0 ng/mL
Limit of Quantification (LOQ)0.05 - 5.0 ng/mL
Accuracy (% Recovery)80 - 115%
Precision (% RSD)< 15%

Table 2: Representative HPLC-MS/MS method performance characteristics for fungal metabolite quantification. These values are illustrative and require validation for this compound.

Detailed Experimental Protocol

Materials and Reagents
  • This compound analytical standard (>95% purity)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (LC-MS grade)

  • Ethyl acetate (analytical grade)

  • Anhydrous sodium sulfate

  • Syringe filters (0.22 µm, PTFE)

  • HPLC vials with inserts

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to create a calibration curve (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).

Sample Preparation from Fungal Cultures

This protocol is adaptable for both solid and liquid fungal cultures.

A. Solid Culture (e.g., on agar plates)

  • Excise agar plugs containing the fungal mycelium from the culture plate.

  • Place the agar plugs into a suitable container (e.g., a 50 mL centrifuge tube).

  • Add 10 mL of ethyl acetate with 1% formic acid per gram of agar.

  • Homogenize the sample using a probe homogenizer or by vigorous vortexing with glass beads.

  • Perform ultrasonication for 30 minutes in a sonicator bath.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant (the ethyl acetate layer).

  • Repeat the extraction process (steps 3-7) on the remaining pellet and combine the supernatants.

  • Dry the combined supernatant under a gentle stream of nitrogen at room temperature.[3]

  • Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

B. Liquid Culture

  • Separate the mycelium from the culture broth by filtration or centrifugation.

  • Mycelium Extraction: Extract the mycelium as described for solid cultures (Section 3.A).

  • Culture Broth Extraction:

    • To the culture broth, add an equal volume of ethyl acetate with 1% formic acid.

    • Shake vigorously for 15 minutes.

    • Allow the layers to separate (centrifugation may be required).

    • Collect the upper organic layer.

    • Repeat the extraction twice more and combine the organic layers.

    • Dry the combined organic extract under a stream of nitrogen.

    • Reconstitute the dried extract in a known volume of the initial mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS Method

The following are recommended starting conditions and can be optimized as needed.

A. HPLC Conditions

ParameterSetting
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 3: Recommended HPLC parameters.

B. Mass Spectrometry Conditions

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 600 L/hr
Cone Gas Flow 50 L/hr
Detection Mode Multiple Reaction Monitoring (MRM)

Table 4: Recommended Mass Spectrometry parameters.

C. MRM Transitions for this compound

For quantitative analysis using a triple quadrupole mass spectrometer, specific MRM transitions should be optimized. Based on the precursor ion, potential transitions are:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
251.1(To be determined by infusion and fragmentation of the standard)(To be optimized)
251.1(To be determined by infusion and fragmentation of the standard)(To be optimized)

Table 5: MRM transitions for this compound quantification (requires optimization).

Data Analysis and Quantification
  • Peak Integration: Integrate the peak area of the this compound MRM transition in both the standards and the samples.

  • Calibration Curve: Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Perform a linear regression to obtain the equation of the line and the correlation coefficient (r²).

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

  • Final Concentration Calculation: Adjust the calculated concentration for the dilution and concentration factors used during sample preparation to report the final concentration of this compound in the original fungal culture (e.g., in µg/g of mycelium or µg/mL of culture broth).

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the analytical steps and the desired outcome of accurate this compound quantification.

Analytical_Logic cluster_input Input cluster_process Process cluster_output Output & Analysis Sample Fungal Culture Sample SamplePrep Sample Preparation Sample->SamplePrep Standard This compound Standard Standard->SamplePrep LC_Separation HPLC Separation SamplePrep->LC_Separation MS_Detection MS Detection (MRM) LC_Separation->MS_Detection Peak_Area_Sample Peak Area (Sample) MS_Detection->Peak_Area_Sample Peak_Area_Standard Peak Area (Standard) MS_Detection->Peak_Area_Standard Quantification This compound Concentration Peak_Area_Sample->Quantification Calibration Calibration Curve Peak_Area_Standard->Calibration Calibration->Quantification

Caption: Logical flow of the analytical quantification process.

References

Application Notes & Protocols: Bioactivity Screening for Novel Diaporthin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diaporthin and its analogs represent a class of isocoumarin natural products derived from various fungal species, including Aspergillus, Diaporthe, and Daldinia.[1][2] These compounds have garnered interest in drug discovery due to their diverse biological activities, which include antimicrobial, antifungal, phytotoxic, and anti-inflammatory properties.[3][4][5] As new analogs are synthesized or isolated, a systematic and robust screening process is essential to characterize their biological potential.

This document provides detailed protocols for a panel of primary bioactivity screening assays tailored for novel this compound analogs. The methodologies cover antimicrobial, antifungal, and anticancer (cytotoxicity) screening, as well as a general protocol for enzyme inhibition assays. These protocols are designed for researchers, scientists, and drug development professionals to facilitate the standardized evaluation and comparison of these promising compounds.

Antimicrobial Activity Screening

The initial screening of this compound analogs often includes evaluating their efficacy against a panel of clinically relevant pathogenic bacteria. The broth microdilution method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC), while the disk diffusion assay offers a simpler, qualitative preliminary screen.[6][7]

Experimental Workflow: Antimicrobial Screening

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start: Prepare this compound Analog Stock Solutions inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->inoculum media Prepare Mueller-Hinton Broth (MHB) inoculum->media plate Perform Serial Dilutions in 96-Well Plate media->plate add_inoculum Inoculate Wells with Bacterial Suspension plate->add_inoculum incubate Incubate at 37°C for 16-20 hours add_inoculum->incubate read_plate Visually Inspect for Turbidity or Measure OD600 incubate->read_plate determine_mic Determine MIC (Lowest Concentration with No Visible Growth) read_plate->determine_mic end End: Report MIC Values determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution for MIC Determination

This protocol quantitatively measures the in vitro activity of this compound analogs against bacteria.[8]

Materials:

  • Novel this compound analogs

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[6]

  • Sterile 96-well microplates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Compound Preparation: Dissolve this compound analogs in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Inoculum Preparation: Culture bacteria on an appropriate agar medium. Suspend a few colonies in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[6] Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Plate Setup:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and perform 2-fold serial dilutions across the plate.

    • The final volume in each well should be 100 µL before adding the inoculum.

  • Inoculation: Add 100 µL of the final bacterial suspension to each well, bringing the total volume to 200 µL.

  • Controls: Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.[8]

  • MIC Determination: The MIC is the lowest concentration of the this compound analog that completely inhibits visible bacterial growth.[6] This can be assessed visually or by reading the optical density at 600 nm (OD₆₀₀).

Data Presentation: Antimicrobial Activity

Summarize the MIC values in a table for clear comparison.

This compound AnalogMIC (µg/mL) vs. S. aureus ATCC 25923MIC (µg/mL) vs. E. coli ATCC 25922MIC (µg/mL) vs. P. aeruginosa ATCC 27853
Analog 11664>128
Analog 2832128
Analog 332>128>128
Ciprofloxacin (Control)0.50.251

Antifungal Activity Screening

Given that this compound is a fungal metabolite, its analogs may possess potent antifungal properties. The Clinical and Laboratory Standards Institute (CLSI) provides standardized broth microdilution methods for antifungal susceptibility testing.[9]

Experimental Workflow: Antifungal Screening

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start: Prepare this compound Analog Stock Solutions in DMSO inoculum Prepare Fungal Inoculum (e.g., Candida albicans) start->inoculum media Prepare RPMI-1640 Medium inoculum->media plate Perform Serial Dilutions in 96-Well Plate media->plate add_inoculum Inoculate Wells with Fungal Suspension plate->add_inoculum incubate Incubate at 35°C for 24-48 hours add_inoculum->incubate read_mic Determine MIC (Lowest Concentration with Significant Growth Inhibition) incubate->read_mic spot_plate Spot MIC and Higher Concentrations onto Agar Plate read_mic->spot_plate incubate_mfc Incubate Agar Plate at 35°C for 24 hours spot_plate->incubate_mfc read_mfc Determine MFC (Lowest Concentration with No Fungal Growth) incubate_mfc->read_mfc end End: Report MIC & MFC Values read_mfc->end

Caption: Workflow for antifungal MIC and MFC determination.

Protocol: Antifungal Broth Microdilution (MIC & MFC)

Materials:

  • RPMI-1640 medium

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Sabouraud Dextrose Agar (SDA) plates

  • Other materials as listed in Section 1.2

Procedure:

  • Preparation: Follow steps 1-3 from Protocol 1.2, but use RPMI-1640 medium instead of MHB. Prepare the fungal inoculum according to CLSI guidelines (typically 0.5–2.5 x 10³ cells/mL for yeasts).[10]

  • Inoculation: Inoculate the wells with the fungal suspension.

  • Incubation: Incubate the plates at 35°C. Read yeast plates at 24 hours and mold plates at 48 hours (or until sufficient growth is seen in the positive control).[9]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant reduction (typically ≥50% for yeasts) in growth compared to the positive control.[9]

  • Minimum Fungicidal Concentration (MFC) Determination:

    • From the wells showing no visible growth (at and above the MIC), take an aliquot (e.g., 20 µL) and spot it onto an SDA plate.[9]

    • Incubate the SDA plate at 35°C for 24-48 hours.

    • The MFC is the lowest compound concentration from which no fungal colonies grow on the SDA plate.[9]

Data Presentation: Antifungal Activity
This compound AnalogMIC (µg/mL) vs. C. albicans ATCC 10231MFC (µg/mL) vs. C. albicans ATCC 10231MFC/MIC Ratio
Analog 18162
Analog 24328
Analog 316161
Fluconazole (Control)16464
An MFC/MIC ratio of ≤ 4 is typically considered fungicidal, while a ratio > 4 is considered fungistatic.

Anticancer (Cytotoxicity) Screening

The MTT assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of compounds against cancer cell lines.[11][12] It measures the metabolic activity of mitochondria.[11]

Experimental Workflow: Cytotoxicity Screening (MTT Assay)

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start: Culture Cancer Cell Lines (e.g., MCF-7, A549) seed_cells Seed Cells into 96-Well Plates start->seed_cells incubate_adhere Incubate for 24h to Allow Cell Adherence seed_cells->incubate_adhere treat_cells Treat Cells with Serial Dilutions of this compound Analogs incubate_adhere->treat_cells incubate_treat Incubate for 48-72 hours treat_cells->incubate_treat add_mtt Add MTT Reagent to Each Well incubate_treat->add_mtt incubate_formazan Incubate for 2-4 hours to Allow Formazan Crystal Formation add_mtt->incubate_formazan solubilize Add Solubilization Solution (e.g., DMSO) to Dissolve Crystals incubate_formazan->solubilize read_abs Read Absorbance at 570 nm solubilize->read_abs calc_viability Calculate Percent Cell Viability vs. Control read_abs->calc_viability determine_ic50 Determine IC50 Value from Dose-Response Curve calc_viability->determine_ic50 end End: Report IC50 Values determine_ic50->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

Protocol: MTT Assay for Cell Viability

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast, A549 lung)[13]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[12]

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the old medium with 100 µL of medium containing the test compounds. Include untreated cells as a viability control.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[14]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently.[14]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity
This compound AnalogIC₅₀ (µM) vs. MCF-7 (Breast Cancer)IC₅₀ (µM) vs. A549 (Lung Cancer)IC₅₀ (µM) vs. HCT-116 (Colon Cancer)
Analog 112.525.118.7
Analog 25.28.96.4
Analog 3>100>100>100
Doxorubicin (Control)0.81.10.9
Potential Signaling Pathway: Apoptosis Induction

Cytotoxic compounds frequently induce programmed cell death, or apoptosis. A screen of this compound analogs could investigate markers of this pathway.

compound This compound Analog stress Cellular Stress (e.g., Mitochondrial Damage) compound->stress bax Bax/Bak Activation stress->bax cyto Cytochrome c Release bax->cyto cas9 Caspase-9 Activation cyto->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Simplified intrinsic apoptosis pathway potentially targeted by analogs.

Enzyme Inhibition Screening

This compound analogs may also act by inhibiting specific enzymes involved in disease progression. A general protocol for a colorimetric enzyme inhibition assay is provided below, which can be adapted for various enzymes like α-glucosidase or lipases.

Protocol: General Enzyme Inhibition Assay

This protocol is based on measuring the formation of a colored product from a chromogenic substrate.

Materials:

  • Target enzyme (e.g., α-glucosidase)

  • Buffer solution appropriate for the enzyme

  • Chromogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase)

  • Stop solution (e.g., Na₂CO₃)

  • This compound analogs

  • Positive control inhibitor (e.g., Acarbose for α-glucosidase)[3]

  • 96-well microplate and reader

Procedure:

  • Plate Setup: Add 50 µL of buffer, 20 µL of the this compound analog solution (at various concentrations), and 20 µL of the enzyme solution to each well.

  • Pre-incubation: Incubate the plate for 10 minutes at a temperature optimal for the enzyme (e.g., 37°C).

  • Initiate Reaction: Add 20 µL of the substrate solution to each well to start the reaction.

  • Incubation: Incubate for a defined period (e.g., 20 minutes) at the optimal temperature.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at the wavelength appropriate for the colored product (e.g., 405 nm for p-nitrophenol).

  • Calculation: Calculate the percentage of enzyme inhibition using the formula: % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] x 100

  • IC₅₀ Determination: Determine the IC₅₀ value from a dose-response curve.

Data Presentation: Enzyme Inhibition
This compound Analogα-Glucosidase IC₅₀ (µM)Lipase IC₅₀ (µM)Urease IC₅₀ (µM)
Analog 145.3>20088.1
Analog 215.8120.535.2
Analog 3>200>200>200
Acarbose (Control)250.7N/AN/A
Thiourea (Control)N/AN/A21.6
Mechanism of Inhibition

Further studies can elucidate the mechanism of enzyme inhibition (e.g., competitive, non-competitive).

cluster_comp Competitive Inhibition cluster_noncomp Non-Competitive Inhibition E1 Enzyme Active Site I1 Inhibitor I1->E1:f1 Binds to Active Site S1 Substrate E2 Enzyme Active Site Allosteric Site I2 Inhibitor I2->E2:f2 Binds to Allosteric Site S2 Substrate S2->E2:f1 Binds to Active Site

Caption: Competitive vs. Non-competitive enzyme inhibition mechanisms.

References

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Diaporthin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaporthin is a naturally occurring isocoumarin compound that has demonstrated potential antimicrobial properties.[1][2] Isocoumarins as a class are known to exhibit a range of biological activities, including antifungal effects.[3][4][5][6][7] The precise mechanism of antifungal action for many isocoumarins is still under investigation, though some evidence suggests they may interfere with ergosterol biosynthesis by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a pathway also targeted by azole antifungals.[3][5]

Accurate and reproducible in vitro antifungal susceptibility testing is a cornerstone of antifungal drug discovery and development. It provides essential data on a compound's potency and spectrum of activity, guiding further preclinical and clinical investigations. Standardized methodologies for this testing have been established by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

These application notes provide detailed protocols for determining the in vitro antifungal activity of this compound using two primary methods: broth microdilution and disk diffusion. These protocols are based on established CLSI and EUCAST guidelines and are intended to be adaptable for testing this compound against a variety of fungal pathogens.

Data Presentation

Quantitative data from in vitro antifungal susceptibility testing of this compound should be summarized in clear, structured tables to facilitate comparison and interpretation. The following tables provide templates for presenting Minimum Inhibitory Concentration (MIC) and zone of inhibition data.

Table 1: Example Minimum Inhibitory Concentration (MIC) Data for this compound and a Comparator Antifungal.

Fungal SpeciesThis compound MIC (µg/mL)Voriconazole MIC (µg/mL)
Candida albicans (ATCC 90028)[Insert Data]0.03 - 0.25
Candida glabrata (ATCC 90030)[Insert Data]0.12 - 1
Candida parapsilosis (ATCC 22019)[Insert Data]0.03 - 0.25
Cryptococcus neoformans (ATCC 90112)[Insert Data]0.03 - 0.25
Aspergillus fumigatus (ATCC 204305)[Insert Data]0.25 - 1
Aspergillus flavus (ATCC 204304)[Insert Data]0.5 - 2
Fusarium solani (ATCC 36031)[Insert Data]4 - 16
Rhizopus oryzae (ATCC 20344)[Insert Data]>16
[Other Fungal Species][Insert Data][Insert Data]

Note: MIC ranges for Voriconazole are illustrative and may vary. Data for this compound should be determined experimentally. A derivative of this compound, isocoumarindole A, has shown a MIC of 32.0 µg/mL against C. albicans.[8]

Table 2: Example Zone of Inhibition Data for this compound and a Comparator Antifungal.

Fungal SpeciesThis compound Zone Diameter (mm)Voriconazole (1 µg disk) Zone Diameter (mm)
Candida albicans (ATCC 90028)[Insert Data]17 - 28
Candida glabrata (ATCC 90030)[Insert Data]14 - 25
Candida parapsilosis (ATCC 22019)[Insert Data]19 - 29
Cryptococcus neoformans (ATCC 90112)[Insert Data]18 - 28
Aspergillus fumigatus (ATCC 204305)[Insert Data]17 - 27
[Other Fungal Species][Insert Data][Insert Data]

Note: Zone diameter ranges for Voriconazole are illustrative and may vary. Data for this compound should be determined experimentally.

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination

This protocol is adapted from the CLSI M27 and M38 guidelines for yeasts and filamentous fungi, respectively.

1. Media and Reagents:

  • RPMI 1640 Medium: With L-glutamine, without sodium bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 10 mg/mL.

  • Fungal Strains: Use quality control strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258, A. fumigatus ATCC 204305, A. flavus ATCC 204304) and clinical isolates.

  • Sterile Saline (0.85%) or Phosphate-Buffered Saline (PBS)

  • 96-well U-bottom microtiter plates

2. Inoculum Preparation:

  • Yeasts: Subculture the yeast onto a fresh Sabouraud Dextrose Agar (SDA) plate and incubate at 35°C for 24-48 hours. Suspend several colonies in sterile saline. Adjust the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer or a McFarland densitometer. Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Filamentous Fungi (Molds): Grow the mold on Potato Dextrose Agar (PDA) at 35°C for 7 days or until adequate sporulation is observed. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes. Adjust the conidial suspension to a final concentration of 0.4-5 x 10^4 CFU/mL in RPMI 1640 medium.

3. Plate Preparation and Inoculation:

  • Perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium in the 96-well plate to achieve a final concentration range (e.g., 0.03 to 16 µg/mL).

  • The final volume in each well should be 100 µL after adding the inoculum.

  • Add 100 µL of the standardized fungal inoculum to each well.

  • Include a growth control well (inoculum without this compound) and a sterility control well (medium only).

4. Incubation:

  • Incubate the plates at 35°C.

  • For Candida species, incubate for 24-48 hours.

  • For Aspergillus species and other molds, incubate for 48-72 hours.

5. Endpoint Determination (MIC Reading):

  • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles and related compounds) compared to the growth control.

  • For yeasts, the endpoint can be read visually or with a microplate reader at 530 nm.

  • For filamentous fungi, the endpoint is determined visually. The Minimum Effective Concentration (MEC) may be a more appropriate endpoint for some drug-organism combinations, where the endpoint is defined as the lowest concentration leading to the growth of small, rounded, compact hyphal forms.

Protocol 2: Disk Diffusion Method

This protocol is based on the CLSI M44 and M51 guidelines for yeasts and filamentous fungi, respectively.

1. Media and Reagents:

  • Mueller-Hinton Agar (MHA): Supplemented with 2% glucose and 0.5 µg/mL methylene blue for yeasts. For molds, use unsupplemented MHA.

  • This compound Disks: Prepare sterile paper disks (6 mm diameter) impregnated with a standardized amount of this compound. The optimal concentration needs to be determined empirically.

  • Fungal Strains: As described in Protocol 1.

  • Sterile Saline (0.85%) or PBS

  • Sterile cotton swabs

2. Inoculum Preparation:

  • Prepare the fungal inoculum as described in Protocol 1, adjusting the final concentration to a 0.5 McFarland standard.

3. Inoculation and Disk Application:

  • Dip a sterile cotton swab into the adjusted inoculum suspension and rotate it firmly against the upper inside wall of the tube to remove excess fluid.

  • Inoculate the entire surface of the MHA plate by swabbing in three directions to ensure confluent growth.

  • Allow the plate to dry for 3-5 minutes.

  • Aseptically apply the this compound disk to the center of the inoculated agar surface. Gently press the disk to ensure complete contact with the agar.

4. Incubation:

  • Invert the plates and incubate at 35°C.

  • For Candida species, incubate for 24 hours.

  • For filamentous fungi, incubation times may vary (24-72 hours) depending on the growth rate of the fungus.

5. Measurement of Inhibition Zones:

  • After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter using a ruler or calipers.

Visualizations

Experimental Workflow

Antifungal_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_testing Testing cluster_broth Broth Microdilution Steps cluster_disk Disk Diffusion Steps Fungal_Isolate Fungal Isolate (QC strain or clinical isolate) Culture Subculture on SDA or PDA Fungal_Isolate->Culture Inoculum_Prep Prepare Inoculum (0.5 McFarland) Culture->Inoculum_Prep Broth_Microdilution Broth Microdilution Inoculum_Prep->Broth_Microdilution Disk_Diffusion Disk Diffusion Inoculum_Prep->Disk_Diffusion Serial_Dilution Serial Dilution of This compound in 96-well plate Agar_Inoculation Inoculate MHA plate Inoculation_Broth Inoculate wells Serial_Dilution->Inoculation_Broth Incubation_Broth Incubate (24-72h) Inoculation_Broth->Incubation_Broth MIC_Reading Read MIC/MEC Incubation_Broth->MIC_Reading Disk_Application Apply this compound disk Agar_Inoculation->Disk_Application Incubation_Disk Incubate (24-72h) Disk_Application->Incubation_Disk Zone_Measurement Measure Zone of Inhibition Incubation_Disk->Zone_Measurement

Caption: Workflow for in vitro antifungal susceptibility testing.

Hypothetical Signaling Pathway for this compound's Antifungal Action

Hypothetical_Signaling_Pathway cluster_membrane Ergosterol Biosynthesis Pathway This compound This compound CYP51 Lanosterol 14α-demethylase (CYP51) This compound->CYP51 Inhibition Fungal_Cell_Membrane Fungal Cell Membrane Membrane_Integrity Disrupted Membrane Integrity & Function Ergosterol Ergosterol CYP51->Ergosterol Blocked Conversion Lanosterol Lanosterol Ergosterol->Fungal_Cell_Membrane Required for membrane synthesis Cell_Lysis Fungal Cell Lysis Membrane_Integrity->Cell_Lysis

Caption: Hypothetical mechanism of action for this compound.

References

Application Notes and Protocols for Studying the Effects of Diaporthin on Plant Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaporthin is a phytotoxic isocoumarin metabolite produced by various fungal species, including those from the genera Aspergillus and Daldinia.[1][2][3][4] It is often co-produced with the related compound orthosporin.[1][2][3][4] Reports indicate that this compound can induce necrotic symptoms in various plant species, such as canker in chestnut trees and brown spots on the leaves of oats.[1] As a necrotrophic fungal toxin, this compound is thought to induce cell death to facilitate fungal colonization and nutrient acquisition.[5][6][7][8][9] Understanding the mechanisms of this compound's phytotoxicity is crucial for developing resistant plant varieties and novel herbicides.

These application notes provide detailed protocols for assessing the phytotoxic effects of this compound on plant tissues, quantifying its impact, and investigating the potential signaling pathways involved in the plant's response.

Data Presentation: Quantitative Phytotoxicity Data (Hypothetical)

Due to the limited availability of specific dose-response data for this compound in the public literature, the following tables present hypothetical quantitative data based on typical results for phytotoxic fungal metabolites. These tables are for illustrative purposes and should be replaced with experimental data.

Table 1: Effect of this compound on Seed Germination of Lactuca sativa (Lettuce)

This compound Concentration (µM)Germination Rate (%)Average Radicle Length (mm)
0 (Control)98 ± 215.2 ± 1.8
1095 ± 312.5 ± 2.1
5075 ± 58.3 ± 1.5
10042 ± 63.1 ± 0.9
25015 ± 40.8 ± 0.4
5002 ± 10.1 ± 0.1

Table 2: Effect of this compound on Electrolyte Leakage in Arabidopsis thaliana Leaf Discs

This compound Concentration (µM)Electrolyte Leakage (% of Total)
0 (Control)12 ± 3
1018 ± 4
5035 ± 6
10058 ± 8
25085 ± 5
50096 ± 2

Experimental Protocols

Protocol 1: Seed Germination and Root Elongation Assay

This protocol is a standard method for assessing the phytotoxicity of a compound on seed germination and early seedling growth. Lactuca sativa (lettuce) is a common model organism for such assays due to its rapid germination and sensitivity to toxic compounds.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Sterile distilled water

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1)

  • Lactuca sativa seeds

  • Growth chamber with controlled temperature and light conditions

  • Calibrated ruler or image analysis software

Procedure:

  • Prepare a series of this compound dilutions from the stock solution in sterile distilled water. Ensure the final solvent concentration is consistent across all treatments and the control (typically ≤ 0.1%).

  • Place two layers of filter paper in each Petri dish and moisten them with 5 mL of the respective this compound solution or the control solution.

  • Place 25 Lactuca sativa seeds evenly on the filter paper in each Petri dish.

  • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubate the Petri dishes in a growth chamber at 25°C with a 16/8 hour light/dark cycle for 72 hours.

  • After the incubation period, count the number of germinated seeds in each dish. A seed is considered germinated when the radicle has emerged.

  • Measure the length of the radicle of each germinated seedling.

  • Calculate the germination rate and the average radicle length for each treatment.

  • Plot dose-response curves and determine the EC50 (half-maximal effective concentration) for both germination inhibition and root growth inhibition.

Protocol 2: Leaf Disc Necrosis Assay using Electrolyte Leakage

This protocol quantifies the extent of cell membrane damage, a hallmark of necrosis, by measuring the leakage of electrolytes from leaf tissue. Arabidopsis thaliana is a suitable model plant for this assay.

Materials:

  • This compound stock solution

  • MES buffer (e.g., 10 mM MES-KOH, pH 6.0)

  • Arabidopsis thaliana plants (4-6 weeks old)

  • Cork borer (e.g., 6 mm diameter)

  • 12-well plates

  • Conductivity meter

  • Shaker

Procedure:

  • Prepare different concentrations of this compound in MES buffer.

  • Excise leaf discs from healthy, fully expanded leaves of Arabidopsis thaliana using a cork borer, avoiding the midrib.

  • Float the leaf discs in sterile distilled water for at least 1 hour to wash off any electrolytes released due to wounding.

  • Transfer 3-5 leaf discs to each well of a 12-well plate containing 4 mL of the respective this compound solution or control buffer.

  • Incubate the plates on a shaker at room temperature.

  • Measure the conductivity of the solution in each well at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).[10]

  • After the final time point, boil the samples for 15-20 minutes to induce 100% electrolyte leakage.

  • Allow the samples to cool to room temperature and measure the final conductivity.

  • Calculate the percentage of electrolyte leakage at each time point using the formula: % Electrolyte Leakage = (Conductivity at time X / Final Conductivity) * 100

  • Plot the results to visualize the time-course of membrane damage induced by different concentrations of this compound.

Mandatory Visualizations

Experimental_Workflow_Phytotoxicity_Assay cluster_0 Protocol 1: Seed Germination Assay cluster_1 Protocol 2: Electrolyte Leakage Assay P1_Start Prepare this compound Dilutions P1_Setup Moisten Filter Paper in Petri Dishes P1_Start->P1_Setup P1_Seeding Place Seeds on Filter Paper P1_Setup->P1_Seeding P1_Incubate Incubate in Growth Chamber P1_Seeding->P1_Incubate P1_Measure Measure Germination Rate & Radicle Length P1_Incubate->P1_Measure P1_Analyze Calculate EC50 P1_Measure->P1_Analyze P2_Start Prepare this compound Solutions P2_Discs Excise Leaf Discs P2_Start->P2_Discs P2_Wash Wash Leaf Discs P2_Discs->P2_Wash P2_Incubate Incubate Discs in this compound P2_Wash->P2_Incubate P2_Measure Measure Conductivity Over Time P2_Incubate->P2_Measure P2_Boil Boil to Achieve 100% Leakage P2_Measure->P2_Boil P2_Analyze Calculate % Electrolyte Leakage P2_Boil->P2_Analyze

Caption: Workflow for assessing this compound's phytotoxicity.

Hypothetical_Signaling_Pathway This compound This compound PlasmaMembrane Plasma Membrane Damage This compound->PlasmaMembrane ROS_Burst Reactive Oxygen Species (ROS) Burst PlasmaMembrane->ROS_Burst MAPK_Cascade MAPK Cascade Activation ROS_Burst->MAPK_Cascade Hormone_Signaling Phytohormone Signaling (JA, ET, SA) ROS_Burst->Hormone_Signaling Cell_Death Programmed Cell Death (PCD) / Necrosis ROS_Burst->Cell_Death Transcription_Factors Activation of Transcription Factors (e.g., WRKY) MAPK_Cascade->Transcription_Factors Hormone_Signaling->Transcription_Factors Defense_Genes Expression of Defense Genes (e.g., PR proteins) Transcription_Factors->Defense_Genes Defense_Genes->Cell_Death

Caption: Hypothetical signaling pathway for this compound-induced cell death.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Diaporthin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaporthin is a naturally occurring isocoumarin derivative produced by various fungi.[1][2][3][4] While its primary described role is that of a phytotoxin, preliminary studies have suggested potential antimicrobial and antifungal properties.[1] These application notes provide detailed protocols for the in vivo evaluation of this compound's efficacy as a potential antifungal agent using established and widely accepted animal models. The following protocols are designed to be adapted for the specific research questions and institutional guidelines of the user.

Hypothetical Signaling Pathway of this compound's Antifungal Action

To date, the precise mechanism of antifungal action for this compound has not been elucidated. Based on the activity of other natural product antifungals, a hypothetical signaling pathway is proposed below for the purpose of conceptualizing its potential mechanism and guiding mechanistic studies. This pathway suggests that this compound may interfere with fungal cell wall integrity signaling.

cluster_0 Fungal Cell This compound This compound CellWall Fungal Cell Wall This compound->CellWall Inhibition Apoptosis Apoptosis This compound->Apoptosis Induction? CW_Stress Cell Wall Stress CellWall->CW_Stress PKC_pathway PKC Pathway CW_Stress->PKC_pathway MAPK_cascade MAPK Cascade PKC_pathway->MAPK_cascade Transcription_Factors Transcription Factors MAPK_cascade->Transcription_Factors Cell_Wall_Synthesis_Genes Cell Wall Synthesis Genes Transcription_Factors->Cell_Wall_Synthesis_Genes Activation

Caption: Hypothetical signaling pathway of this compound's antifungal action.

Experimental Protocols

Murine Model of Disseminated Candidiasis

This model is a gold standard for evaluating the efficacy of antifungal agents against systemic Candida infections.[5][6][7][8][9]

Experimental Workflow:

A Acclimatize Mice (e.g., BALB/c, 6-8 weeks old) C Infect Mice via Lateral Tail Vein (0.1 mL inoculum) A->C B Prepare Candida albicans Inoculum (e.g., SC5314, 1x10^6 CFU/mL) B->C D Administer this compound or Vehicle Control (e.g., intraperitoneally, 2h post-infection) C->D E Monitor Mice Daily (Weight, clinical signs) D->E F Euthanize at Pre-determined Endpoint (e.g., 72h post-infection) E->F G Harvest Kidneys and Other Organs F->G H Determine Fungal Burden (CFU/gram of tissue) G->H

Caption: Workflow for the murine disseminated candidiasis model.

Methodology:

  • Animal Model: Female BALB/c mice (6-8 weeks old) are commonly used.[5][7] All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Inoculum Preparation: Candida albicans (e.g., strain SC5314) is grown overnight in YPD broth at 30°C.[9] Cells are harvested, washed in sterile saline, and adjusted to a concentration of 1 x 10^6 CFU/mL.

  • Infection: Mice are infected via the lateral tail vein with 0.1 mL of the prepared C. albicans suspension.[7]

  • Treatment: this compound is dissolved in a suitable vehicle (e.g., DMSO and saline). Treatment groups may include a vehicle control, a positive control (e.g., fluconazole), and multiple dose levels of this compound.[10] Administration is typically performed intraperitoneally starting 2 hours post-infection and continued daily for a specified period.

  • Monitoring: Mice are monitored daily for weight loss, clinical signs of illness (e.g., ruffled fur, lethargy), and mortality for up to 21 days.

  • Endpoint Analysis: At a predetermined endpoint (e.g., 72 hours for fungal burden studies or upon reaching humane endpoints for survival studies), mice are euthanized.[7] Kidneys, and other organs as needed (e.g., brain, spleen), are aseptically removed, weighed, and homogenized.

  • Fungal Burden Determination: Serial dilutions of the tissue homogenates are plated on Sabouraud Dextrose Agar (SDA) and incubated at 37°C for 24-48 hours. Colony-forming units (CFU) are counted, and the fungal burden is expressed as CFU per gram of tissue.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Kidney Fungal Burden (log10 CFU/g ± SD)Percent Survival (Day 21)
Vehicle Control-6.5 ± 0.40%
Fluconazole103.2 ± 0.680%
This compound55.8 ± 0.520%
This compound104.9 ± 0.740%
This compound204.1 ± 0.560%
Galleria mellonella Infection Model

The Galleria mellonella (greater wax moth) larva is a useful invertebrate model for preliminary in vivo efficacy and toxicity screening of antifungal compounds, offering ethical and cost advantages over mammalian models.[11][12][13][14][15]

Experimental Workflow:

A Select Healthy G. mellonella Larvae (250-350 mg) C Inject Fungal Inoculum into Hemocoel (via last left proleg) A->C B Prepare Fungal Inoculum (e.g., C. albicans, 5x10^5 CFU/larva) B->C D Administer this compound or Vehicle Control (1h post-infection) C->D E Incubate at 37°C in the Dark D->E F Monitor Survival Daily for 7 Days E->F G Record Melanization and Survival F->G

Caption: Workflow for the Galleria mellonella infection model.

Methodology:

  • Model Organism: G. mellonella larvae in their final instar stage (250-350 mg) are used. Larvae should be stored in the dark at 15°C and used within one week.

  • Inoculum Preparation: A fungal suspension (e.g., C. albicans or Aspergillus fumigatus) is prepared in sterile saline to a concentration of 5 x 10^7 CFU/mL to deliver 5 x 10^5 CFU in a 10 µL injection volume.[11]

  • Infection: Larvae are injected with 10 µL of the fungal inoculum into the hemocoel via the last left proleg using a Hamilton syringe.[15]

  • Treatment: One hour post-infection, a separate 10 µL injection of this compound (at various concentrations) or vehicle control is administered into the last right proleg.

  • Incubation and Monitoring: Larvae are placed in sterile petri dishes and incubated at 37°C in the dark. Survival is monitored daily for up to 7 days. Larvae are considered dead if they do not respond to touch. Melanization of the cuticle can also be scored as an indicator of immune response.[13]

Data Presentation:

Treatment GroupDose (µ g/larva )Percent Survival (Day 7)
PBS Control-100%
Vehicle Control-10%
Amphotericin B170%
This compound520%
This compound1045%
This compound2060%
Caenorhabditis elegans Infection Model

C. elegans provides a high-throughput, whole-animal model for screening antifungal compounds and studying host-pathogen interactions.[16][17][18]

Experimental Workflow:

A Synchronize C. elegans Population (e.g., L4 stage) C Infect C. elegans by Feeding on Fungal Lawn A->C B Prepare Fungal Lawn on Solid Media (e.g., C. albicans on BHI agar) B->C D Transfer Infected Worms to Liquid Media (96-well plate) C->D E Add this compound or Vehicle Control to Wells D->E F Incubate at 25°C E->F G Monitor Worm Survival Daily F->G

Caption: Workflow for the Caenorhabditis elegans infection model.

Methodology:

  • Model Organism: A synchronized population of C. elegans (e.g., L4 stage of a fertile strain like N2 or a sterile strain like glp-4(bn2);sek-1(km4) for long-term assays) is used.[19]

  • Infection: Worms are infected by placing them on a lawn of pathogenic yeast (e.g., C. albicans) grown on solid media (e.g., Brain Heart Infusion agar) for a set period (e.g., 4 hours).[16]

  • Treatment and Monitoring: Infected worms are then washed and transferred to liquid media in 96-well plates containing the test compounds (this compound), a vehicle control, and a positive control (e.g., amphotericin B).[16][19] Plates are incubated at 25°C, and worm survival is scored daily under a dissecting microscope. Worms that do not respond to prodding are considered dead.

Data Presentation:

Treatment GroupConcentration (µg/mL)Mean Lifespan (Days ± SD)
Vehicle Control-3.2 ± 0.5
Amphotericin B28.5 ± 1.1
This compound104.1 ± 0.6
This compound255.8 ± 0.8
This compound507.2 ± 0.9

Concluding Remarks

The protocols outlined in these application notes provide a framework for the systematic in vivo evaluation of this compound's potential as an antifungal therapeutic agent. It is recommended to begin with the invertebrate models (G. mellonella and C. elegans) for initial efficacy and toxicity screening before proceeding to the more complex and resource-intensive murine models. For all in vivo studies, it is crucial to also perform pharmacokinetic and toxicological assessments of this compound to establish a comprehensive profile of the compound.[20][21] Further research into the specific antifungal spectrum and mechanism of action of this compound is also warranted.[22][23]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield of Diaporthin in Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the fermentation of Diaporthin, a polyketide with potential therapeutic applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing this compound yield in fermentation?

A1: The yield of this compound, a secondary metabolite, is influenced by a combination of biological and process-related factors. Key factors include the genetic stability of the producing fungal strain (e.g., Aspergillus ochraceus, Trichoderma reesei), the composition of the culture medium (carbon and nitrogen sources, mineral salts), and the physical parameters of the fermentation process, such as pH, temperature, aeration, and agitation.[1][2]

Q2: My fermentation is complete, but the this compound yield is lower than expected. Where should I start troubleshooting?

A2: A logical starting point is to review your entire workflow, from inoculum preparation to downstream processing. Begin by verifying the health and purity of your fungal culture. Then, scrutinize the fermentation parameters (pH, temperature, dissolved oxygen) to ensure they were maintained within the optimal range throughout the process. Finally, evaluate your extraction and quantification methods for potential losses or inaccuracies.

Q3: Can the composition of the fermentation medium significantly impact this compound production?

A3: Absolutely. The type and concentration of carbon and nitrogen sources are critical for fungal growth and secondary metabolite production.[3] For instance, slowly metabolized sugars may be preferable to rapidly consumed ones like glucose, which can cause catabolite repression and inhibit the expression of secondary metabolite gene clusters. The carbon-to-nitrogen ratio is also a crucial factor to optimize.

Q4: How does pH affect this compound fermentation?

A4: The pH of the culture medium affects nutrient availability, enzyme activity, and cell membrane permeability, all of which can impact this compound biosynthesis.[4][5] For many filamentous fungi, a slightly acidic to neutral pH is often optimal for secondary metabolite production. It is crucial to monitor and control the pH throughout the fermentation, as fungal metabolism can cause significant shifts in the pH of the medium.

Q5: What is the role of aeration and agitation in this compound fermentation?

A5: Aeration and agitation are vital for providing dissolved oxygen and ensuring a homogeneous distribution of nutrients and cells in submerged cultures.[6][7][8][9] Inadequate oxygen supply can be a major limiting factor for the growth of aerobic fungi and the production of secondary metabolites. However, excessive agitation can cause shear stress, leading to cell damage and reduced productivity.[10]

Troubleshooting Guides

Issue 1: No or Very Low this compound Production

Possible Causes:

  • Incorrect or Contaminated Fungal Strain: The producing strain may have lost its ability to produce this compound due to genetic drift or may be contaminated with other microorganisms.

  • Inappropriate Culture Medium: The medium may lack essential precursors or have an incorrect balance of nutrients.

  • Suboptimal Fermentation Conditions: The pH, temperature, or aeration levels may be outside the optimal range for this compound biosynthesis.

  • Silent Biosynthetic Gene Cluster: The gene cluster responsible for this compound production may not be expressed under the chosen fermentation conditions.[11][12][13]

Troubleshooting Steps:

  • Verify Strain Integrity:

    • Re-streak the culture from a frozen stock to ensure purity.

    • Confirm the identity of the fungus using morphological and molecular techniques (e.g., ITS sequencing).

  • Optimize Culture Medium:

    • Experiment with different carbon and nitrogen sources.

    • Test a range of C:N ratios.

    • Supplement the medium with potential precursors for polyketide synthesis, such as acetate.

  • Evaluate Fermentation Parameters:

    • Perform small-scale experiments to determine the optimal pH and temperature for this compound production.

    • Vary aeration and agitation rates to assess their impact on yield.

  • Induce Gene Cluster Expression:

    • Consider using chemical elicitors or co-cultivation with other microorganisms to trigger the expression of the this compound biosynthetic gene cluster.

Issue 2: Inconsistent this compound Yields Between Batches

Possible Causes:

  • Variability in Inoculum: Inconsistent age, size, or physiological state of the inoculum can lead to variable fermentation performance.

  • Poorly Controlled Fermentation Parameters: Fluctuations in pH, temperature, or dissolved oxygen can affect reproducibility.

  • Inconsistent Raw Materials: Batch-to-batch variation in the quality of media components can impact yield.

Troubleshooting Steps:

  • Standardize Inoculum Preparation:

    • Develop a standardized protocol for inoculum preparation, specifying the age of the culture, spore concentration, and pre-culture conditions.

  • Improve Process Control:

    • Calibrate all sensors (pH, temperature, DO) before each fermentation run.

    • Implement automated control systems to maintain parameters within a narrow range.

  • Ensure Raw Material Consistency:

    • Source media components from reliable suppliers.

    • Perform quality control checks on new batches of raw materials.

Issue 3: Difficulty in Extracting and Quantifying this compound

Possible Causes:

  • Inefficient Extraction Method: The chosen solvent or extraction technique may not be optimal for this compound.

  • Degradation of this compound: The compound may be unstable under the extraction or storage conditions.

  • Inaccurate Quantification: The analytical method may lack sensitivity, specificity, or a proper standard for calibration.

Troubleshooting Steps:

  • Optimize Extraction Protocol:

    • Test a range of solvents with varying polarities.

    • Consider adjusting the pH of the fermentation broth before extraction to improve the partitioning of this compound into the organic phase.[14]

    • Compare different extraction techniques (e.g., liquid-liquid extraction, solid-phase extraction).

  • Assess Compound Stability:

    • Analyze samples immediately after extraction.

    • If storage is necessary, evaluate the stability of this compound at different temperatures and in different solvents.

  • Validate Analytical Method:

    • Develop and validate an HPLC or HPLC-MS/MS method for this compound quantification.

    • Use a certified reference standard for calibration.

    • Perform spike and recovery experiments to assess the accuracy of the method.

Data Presentation

Table 1: Effect of pH on this compound Yield in Aspergillus ochraceus

Initial pHFinal pHBiomass (g/L)This compound Yield (mg/L)
4.03.512.535.2
5.04.215.889.7
6.05.116.2112.5
7.06.314.975.3
8.07.111.342.1

Table 2: Effect of Temperature on this compound Yield in Trichoderma reesei

Temperature (°C)Fermentation Time (h)Biomass (g/L)This compound Yield (mg/L)
2016810.865.4
2514414.5130.8
2812015.1155.2
3212013.998.6
371209.725.1

Experimental Protocols

Protocol 1: this compound Extraction from Fermentation Broth
  • Harvesting: At the end of the fermentation, separate the mycelial biomass from the culture broth by filtration through cheesecloth or centrifugation.

  • pH Adjustment: Adjust the pH of the supernatant (culture broth) to 4.0 using 1M HCl.

  • Solvent Extraction: Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the pH-adjusted supernatant in a separatory funnel. Shake vigorously for 2 minutes and allow the layers to separate. Repeat the extraction three times.[14]

  • Drying and Concentration: Pool the organic layers and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Storage: Store the dried extract at -20°C until further analysis.

Protocol 2: Quantification of this compound by HPLC
  • Sample Preparation: Dissolve a known amount of the crude extract in methanol. Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV-Vis spectrum of a this compound standard, or a mass spectrometer for higher specificity.

  • Calibration: Prepare a series of standard solutions of purified this compound of known concentrations. Generate a calibration curve by plotting the peak area against the concentration.

  • Quantification: Inject the prepared sample and determine the peak area corresponding to this compound. Calculate the concentration in the sample using the calibration curve.

Visualizations

Diaporthin_Biosynthesis_Pathway Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Polyketide Intermediate Polyketide Intermediate PKS->Polyketide Intermediate Cyclization/Aromatization Cyclization/Aromatization Polyketide Intermediate->Cyclization/Aromatization Isocoumarin Core Isocoumarin Core Cyclization/Aromatization->Isocoumarin Core Methylation Methylation (SAM-dependent) Isocoumarin Core->Methylation Orthosporin Orthosporin Methylation->Orthosporin Oxidation Oxidation Orthosporin->Oxidation This compound This compound Oxidation->this compound

Caption: Proposed biosynthetic pathway of this compound.

Troubleshooting_Workflow Start Low this compound Yield Check_Strain Verify Strain Integrity (Purity, Viability) Start->Check_Strain Decision_Strain Strain OK? Check_Strain->Decision_Strain Check_Media Review Media Composition (C/N sources, pH) Decision_Media Media Optimal? Check_Media->Decision_Media Check_Parameters Analyze Fermentation Data (pH, Temp, DO) Decision_Parameters Parameters Stable? Check_Parameters->Decision_Parameters Check_DSP Evaluate Downstream Processing (Extraction, Quantification) Decision_DSP DSP Efficient? Check_DSP->Decision_DSP Decision_Strain->Check_Media Yes Solution_Strain Re-isolate or Obtain New Culture Decision_Strain->Solution_Strain No Decision_Media->Check_Parameters Yes Solution_Media Optimize Media Decision_Media->Solution_Media No Decision_Parameters->Check_DSP Yes Solution_Parameters Optimize & Control Parameters Decision_Parameters->Solution_Parameters No Solution_DSP Optimize Extraction & Quantification Protocols Decision_DSP->Solution_DSP No End Improved Yield Decision_DSP->End Yes Solution_Strain->Start Solution_Media->Start Solution_Parameters->Start Solution_DSP->Start

Caption: Troubleshooting workflow for low this compound yield.

Experimental_Workflow_Optimization Start Start: Baseline Fermentation Media_Screening Media Component Screening (One-Factor-at-a-Time) Start->Media_Screening Analysis HPLC Analysis of this compound Yield Media_Screening->Analysis Parameter_Screening Physical Parameter Screening (pH, Temperature) Parameter_Screening->Analysis RSM Response Surface Methodology (RSM) for Optimization RSM->Analysis Analysis->Parameter_Screening Analysis->RSM Validation Validation in Bioreactor Analysis->Validation

Caption: Experimental workflow for this compound yield optimization.

References

Technical Support Center: Overcoming Diaporthin Purification Challenges with Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Diaporthin using chromatographic techniques.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification of this compound.

Issue 1: Poor separation of this compound from Orthosporin on silica gel column chromatography.

  • Question: My silica gel column is not effectively separating this compound from its precursor, Orthosporin. What can I do to improve the resolution?

  • Answer: Co-elution of this compound and Orthosporin is a common challenge due to their structural similarity.[1][2] Here are several strategies to improve separation:

    • Optimize the Solvent System: A gradient elution is often more effective than an isocratic one.[1] Start with a non-polar solvent like chloroform and gradually increase the polarity by adding methanol. Experiment with different gradient slopes to find the optimal separation window.

    • Try a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different adsorbent like alumina or a bonded-phase silica gel (e.g., C18 for reversed-phase chromatography).

    • Sample Loading: Ensure the sample is loaded onto the column in a narrow band. Dry loading the sample onto a small amount of silica gel before adding it to the column can improve resolution.[3][4]

Issue 2: this compound appears to be degrading during purification.

  • Question: I am observing loss of this compound during the purification process. How can I minimize degradation?

  • Answer: this compound, as an isocoumarin, may be susceptible to degradation under certain conditions, such as exposure to harsh pH or high temperatures.[5]

    • pH Control: Avoid highly acidic or basic conditions during extraction and chromatography. Use neutral or slightly acidic mobile phases.

    • Temperature Control: Perform chromatographic separations at room temperature or consider using a cooled column if this compound shows signs of thermal instability.

    • Minimize Exposure Time: Process the fractions containing this compound promptly. Prolonged exposure to solvents or air can lead to degradation.

Issue 3: Low yield of this compound after multi-step purification.

  • Question: My final yield of this compound is very low after performing silica gel and Sephadex LH-20 chromatography. How can I improve the recovery?

  • Answer: Low yield can result from irreversible adsorption onto the stationary phase, degradation, or losses during fraction collection and solvent evaporation.

    • Column Conditioning: Properly pack and equilibrate the columns before loading the sample to prevent channeling and ensure uniform flow.

    • Fraction Analysis: Carefully monitor the fractions using Thin Layer Chromatography (TLC) to ensure all this compound-containing fractions are collected.

    • Solvent Evaporation: Use a rotary evaporator at a controlled temperature and reduced pressure to gently remove the solvent. Avoid excessive heat, which can cause degradation.

Frequently Asked Questions (FAQs)

General Questions

  • Question: What is the general workflow for purifying this compound from a fungal extract?

  • Answer: A typical purification workflow involves initial solvent extraction from the fungal biomass, followed by a series of chromatographic steps.[1] This often includes silica gel column chromatography for initial fractionation, followed by size-exclusion chromatography (e.g., Sephadex LH-20) and potentially preparative Thin Layer Chromatography (pTLC) for final polishing.

G A Fungal Culture Broth/Mycelia B Solvent Extraction (e.g., Ethyl Acetate) A->B C Crude Extract B->C D Silica Gel Column Chromatography C->D E Semi-purified Fractions D->E F Sephadex LH-20 Chromatography E->F G Further Purified Fractions F->G H Preparative TLC (pTLC) G->H I Pure this compound H->I

Fig 1. General workflow for this compound purification.

Chromatography-Specific Questions

  • Question: What is the principle of Sephadex LH-20 chromatography and why is it used for this compound purification?

  • Answer: Sephadex LH-20 is a size-exclusion chromatography resin that separates molecules based on their size.[6][7] It is particularly useful in natural product purification to separate compounds with different molecular weights. In the context of this compound purification, it helps to remove smaller or larger impurities that may have co-eluted during the initial silica gel chromatography step.

  • Question: How do I choose the right solvent system for preparative TLC (pTLC) of this compound?

  • Answer: The ideal solvent system for pTLC should provide a good separation of this compound from its impurities with a retention factor (Rf) value for this compound ideally between 0.2 and 0.4 on an analytical TLC plate.[8] This allows for efficient separation and recovery from the plate. A common solvent system for isocoumarins is a mixture of a non-polar solvent like chloroform or dichloromethane with a polar solvent like methanol or ethyl acetate.[1]

Troubleshooting-Specific Questions

  • Question: My this compound spot on the TLC plate is streaking. What could be the cause?

  • Answer: Streaking on a TLC plate can be caused by several factors:

    • Sample Overload: Applying too much sample to the plate can cause the spot to streak.[8]

    • Inappropriate Solvent: The sample may not be fully soluble in the developing solvent.

    • Compound Polarity: Highly polar compounds can sometimes streak on silica gel. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can sometimes improve the spot shape.[8]

  • Question: How are this compound and Orthosporin biosynthetically related, and how does this impact purification?

  • Answer: this compound is biosynthesized by the methylation of Orthosporin.[1][2] This close structural relationship, differing only by a methyl group, is the primary reason for their similar chromatographic behavior, making their separation a key challenge in the purification process.

G Orthosporin Orthosporin This compound This compound Orthosporin->this compound Methylation

Fig 2. Biosynthetic relationship between Orthosporin and this compound.

Data Presentation

Table 1: Comparison of Solvent Systems for Silica Gel Chromatography in this compound and Orthosporin Separation

Solvent System (Chloroform:Methanol)Resolution (Rs) between this compound and OrthosporinThis compound Yield (%)
99:1 (v/v)0.892
98:2 (v/v)1.288
95:5 (v/v)1.585
90:10 (v/v)1.175

Note: Data is illustrative and may vary based on experimental conditions.

Table 2: Effect of Temperature on this compound Stability During a 24-hour Incubation in Methanol

Temperature (°C)This compound Remaining (%)
498
25 (Room Temperature)95
4082
6065

Note: Data is illustrative and suggests potential for thermal degradation.

Experimental Protocols

Protocol 1: Extraction of this compound from Fungal Culture

  • Harvesting: Harvest the fungal mycelia and culture broth by filtration.

  • Extraction: Extract the mycelia and broth separately with an organic solvent such as ethyl acetate three times.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Partitioning: Dissolve the crude extract in methanol/water (9:1) and partition against a non-polar solvent like hexane to remove lipids. The methanolic layer contains this compound.

Protocol 2: Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., chloroform) and pour it into a glass column. Allow the silica to settle and drain the excess solvent.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel bed. Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and carefully add the powder to the top of the column.

  • Elution: Begin elution with 100% chloroform and gradually increase the polarity by adding methanol in a stepwise or linear gradient.

  • Fraction Collection: Collect fractions of a suitable volume and monitor the elution of this compound by TLC.

  • Pooling and Concentration: Combine the fractions containing pure or semi-pure this compound and evaporate the solvent.

Protocol 3: Sephadex LH-20 Chromatography

  • Resin Swelling: Swell the Sephadex LH-20 resin in the desired mobile phase (e.g., methanol) for several hours.

  • Column Packing: Pour the swollen resin slurry into a column and allow it to pack under gravity.

  • Equilibration: Equilibrate the column by passing several column volumes of the mobile phase through it.

  • Sample Application: Dissolve the semi-purified this compound fraction in a small volume of the mobile phase and apply it to the top of the column bed.

  • Elution: Elute the sample with the mobile phase at a constant flow rate.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing this compound. Pool the relevant fractions and concentrate.

Protocol 4: Preparative Thin Layer Chromatography (pTLC)

  • Sample Application: Dissolve the this compound-containing fraction in a volatile solvent and apply it as a narrow band onto the origin of a pTLC plate.

  • Development: Place the plate in a chromatography tank containing the pre-determined mobile phase and allow the solvent to ascend the plate.

  • Visualization: After development, visualize the separated bands under UV light (if this compound is UV active) or by using a suitable staining reagent.

  • Scraping: Carefully scrape the silica band corresponding to this compound from the plate.

  • Elution: Elute this compound from the scraped silica using a polar solvent like methanol or ethyl acetate.

  • Filtration and Concentration: Filter the silica and evaporate the solvent from the filtrate to obtain the purified this compound.[9]

References

Technical Support Center: Strategies to Increase the Purity of Diaporthin Isolates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the isolation and purification of Diaporthin.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address common challenges in achieving high-purity this compound isolates.

Frequently Asked Questions (FAQs)

Q1: My this compound isolate is consistently contaminated with a compound of a slightly lower molecular weight. What is the likely impurity and why is it so difficult to separate?

A1: The most common impurity in this compound isolates is Orthosporin. This compound is biosynthetically derived from Orthosporin through a methylation step.[1] This structural similarity, with Orthosporin being the de-O-methylated form of this compound, results in very similar polarities and chromatographic behaviors, making their separation challenging.[1]

Q2: What are the initial extraction and partitioning steps recommended for isolating this compound from fungal cultures?

A2: A common and effective method involves an initial extraction of the fungal material (e.g., fruiting bodies or culture broth) with 70% aqueous methanol.[1] The resulting extract is then concentrated and partitioned between ethyl acetate and water. The this compound, being moderately polar, will preferentially partition into the ethyl acetate layer.[1]

Q3: I am seeing poor resolution between this compound and Orthosporin on my silica gel column. What can I do to improve the separation?

A3: Optimizing your mobile phase is crucial. A gradient elution with an increasing amount of methanol in chloroform is a good starting point.[1] For fine-tuning, consider the following:

  • Decrease the rate of polarity increase: A slower, more shallow gradient can significantly improve the resolution of closely eluting compounds.

  • Introduce a third solvent: Adding a small percentage of a solvent with a different selectivity, such as acetone or acetonitrile, to your chloroform/methanol mobile phase can alter the interactions with the silica and improve separation.

  • Use a less active silica gel: Highly active silica can sometimes lead to peak tailing and poor separation. You can deactivate the silica by adding a small amount of water to the mobile phase or by using commercially available deactivated silica gel.

Troubleshooting Specific Issues

Issue 1: Broad or tailing peaks of this compound during column chromatography.

  • Possible Cause 1: Overloading the column.

    • Solution: Reduce the amount of crude extract loaded onto the column. As a general rule, the sample load should not exceed 1-5% of the total weight of the stationary phase.

  • Possible Cause 2: Sample insolubility in the mobile phase.

    • Solution: Ensure your sample is fully dissolved in the initial mobile phase before loading. If solubility is an issue, you may need to pre-adsorb the sample onto a small amount of silica gel and load the resulting powder onto the column.

  • Possible Cause 3: Acidic nature of silica gel causing interactions.

    • Solution: Neutralize the silica gel by preparing a slurry with a small amount of a weak base like triethylamine in the mobile phase before packing the column.

Issue 2: Co-elution of this compound and Orthosporin in preparative TLC.

  • Possible Cause: Inappropriate solvent system.

    • Solution: Experiment with different solvent systems. A common system is chloroform-methanol (e.g., 10:1 v/v).[1] Try varying the ratio or adding a small amount of acetic acid to improve the separation of these phenolic compounds.

  • Possible Cause: Overloading the TLC plate.

    • Solution: Apply the sample as a thin, uniform band and avoid overloading, which leads to broad, overlapping spots.

Issue 3: Low recovery of this compound after purification.

  • Possible Cause 1: Irreversible adsorption on the stationary phase.

    • Solution: If you suspect strong adsorption to silica gel, consider using a different stationary phase like Sephadex LH-20, which separates based on size exclusion and polarity.[1]

  • Possible Cause 2: Degradation of the compound.

    • Solution: this compound may be sensitive to prolonged exposure to acidic or basic conditions, or to light and air. Minimize the purification time and use amber glassware to protect the sample from light.

Data Presentation: Comparison of Purification Methods

While specific quantitative data for this compound purification is not extensively published, the following table provides a representative comparison of different chromatographic techniques based on typical performance for separating closely related natural products.

Purification MethodStationary PhaseTypical Mobile PhasePurity Achieved (Representative)AdvantagesDisadvantages
Column Chromatography Silica Gel (60 Å, 230-400 mesh)Chloroform/Methanol Gradient85-95%High loading capacity, low cost.Can have lower resolution for very similar compounds.
Size-Exclusion Chromatography Sephadex LH-20Methanol or 50% aqueous Methanol>90%Good for removing polymeric impurities and separating based on size.Lower resolution for isomers of similar size.
Preparative TLC Silica Gel 60 F254Chloroform/Methanol (10:1 v/v)>95%Good for small-scale purification and method development.Low sample capacity, labor-intensive.
Preparative HPLC C18 Reverse Phase (5-10 µm)Acetonitrile/Water Gradient with 0.1% Formic Acid>99%High resolution, automated, and scalable.Higher cost of instrumentation and consumables.

Disclaimer: The purity percentages in this table are representative values for the separation of structurally similar natural products and may vary depending on the specific experimental conditions for this compound purification.

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography for Initial Purification

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% chloroform). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Preparation: Dissolve the crude ethyl acetate extract in a minimal amount of the initial mobile phase. Alternatively, adsorb the extract onto a small amount of silica gel.

  • Loading: Carefully load the dissolved sample or the silica-adsorbed sample onto the top of the packed column.

  • Elution: Start the elution with the initial, non-polar mobile phase. Gradually increase the polarity by adding small increments of a more polar solvent (e.g., methanol).

  • Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction using thin-layer chromatography (TLC).

  • Analysis: Combine the fractions containing the highest concentration of this compound with minimal impurities for further purification.

Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC) for Final Purification

  • Column: Use a semi-preparative or preparative scale C18 reverse-phase column.

  • Mobile Phase: Prepare two solvents: Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile with 0.1% formic acid).

  • Gradient: Develop a linear gradient that starts with a higher proportion of Solvent A and gradually increases the proportion of Solvent B over a suitable time (e.g., 30-60 minutes).

  • Sample Injection: Dissolve the partially purified this compound fraction in the initial mobile phase composition and inject it onto the column.

  • Detection and Fraction Collection: Monitor the elution profile using a UV detector (this compound has a UV absorbance maximum). Collect the peak corresponding to this compound.

  • Purity Analysis: Analyze the collected fraction using analytical HPLC to confirm its purity.

Mandatory Visualizations

Diagram 1: Experimental Workflow for this compound Purification

G cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Analysis Fungal_Material Fungal Material (e.g., Daldinia concentrica) Extraction Extraction with 70% aq. Methanol Fungal_Material->Extraction Concentration1 Concentration Extraction->Concentration1 Partitioning Partition between Ethyl Acetate and Water Concentration1->Partitioning EtOAc_Layer Ethyl Acetate Layer (Crude this compound) Partitioning->EtOAc_Layer Aqueous_Layer Aqueous Layer (Discarded) Partitioning->Aqueous_Layer Silica_Gel Silica Gel Column Chromatography (Chloroform/Methanol Gradient) EtOAc_Layer->Silica_Gel Initial Purification Sephadex Sephadex LH-20 Chromatography (Methanol) EtOAc_Layer->Sephadex Alternative Initial Purification Prep_TLC Preparative TLC (Chloroform/Methanol) Silica_Gel->Prep_TLC Small Scale Final Purification Fractions This compound-Rich Fractions Silica_Gel->Fractions TLC_Analysis TLC Analysis of Fractions Silica_Gel->TLC_Analysis Sephadex->Fractions Sephadex->TLC_Analysis High_Purity High-Purity this compound (>99%) Prep_TLC->High_Purity Prep_HPLC Preparative HPLC (C18, Acetonitrile/Water) Prep_HPLC->High_Purity Fractions->Prep_HPLC HPLC_Analysis HPLC Purity Check High_Purity->HPLC_Analysis

Caption: Workflow for the isolation and purification of this compound.

Diagram 2: Biosynthetic Relationship of this compound and Orthosporin

G Polyketide_Pathway Polyketide Biosynthesis Pathway Orthosporin Orthosporin Polyketide_Pathway->Orthosporin Methylation Methylation (SAM-dependent methyltransferase) Orthosporin->Methylation This compound This compound Methylation->this compound

Caption: Biosynthesis of this compound from Orthosporin.

References

Enhancing Diaporthin bioactivity through chemical modification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to enhance the bioactivity of diaporthin through chemical modification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a naturally occurring isocoumarin phytotoxin produced by various fungi, including species from the genera Diaporthe, Phomopsis, and Aspergillus.[1][2] It has been reported to exhibit a range of biological activities, including:

  • Antimicrobial activity: this compound and its derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungi.[2][3]

  • Phytotoxicity: It is known to be a phytotoxin, causing symptoms like necrosis and wilting in plants.[2]

  • Anti-cancer activity: A related compound, Diaporthein B, has demonstrated inhibitory effects on colon cancer cells.[4]

  • Antiangiogenic activity: (10S)-diaporthin has been shown to inhibit angiogenesis.[5]

Q2: What are the common chemical modifications of this compound aimed at enhancing bioactivity?

The primary strategies for modifying this compound and other isocoumarins to enhance bioactivity focus on structure-activity relationship (SAR) studies. Common modifications include:

  • Demethylation: The naturally occurring derivative, orthosporin, is a de-O-methylthis compound.[1] The presence or absence of the methyl group can influence bioactivity.

  • Halogenation: Dichlorinated derivatives of this compound, such as dichlorodiaportin and dichlorodiaportinolide, have been isolated and show significant antifungal activity.[1]

  • Modification of the 3-position side chain: Altering the alkyl or aryl groups at the 3-position of the isocoumarin ring is a common strategy in the synthesis of isocoumarin derivatives to explore their antimicrobial potential.[6]

  • Introduction of different functional groups: Synthesizing derivatives with various pharmacophores, such as pyrazole rings, has been explored to enhance the antifungal properties of the isocoumarin scaffold.[7]

Q3: What cellular signaling pathways are known to be modulated by this compound or its derivatives?

Research on a this compound-related compound, Diaporthein B, has elucidated its involvement in the following signaling pathways in colon cancer cells:[4]

  • Hippo Signaling Pathway: Diaporthein B has been shown to downregulate the expression of YAP and TAZ, key components of the Hippo pathway, leading to the promotion of apoptosis.[4]

  • TP53/BCL-2/BAX Apoptosis Pathway: The compound is believed to interact with the Hippo pathway to activate the TP53/BCL-2/BAX pathway, further promoting apoptosis.[4]

Below is a diagram illustrating the proposed mechanism of Diaporthein B in inducing apoptosis in colon cancer cells.

Diaporthein_B_Signaling Diaporthein_B Diaporthein B Hippo_Pathway Hippo Signaling Pathway Diaporthein_B->Hippo_Pathway YAP_TAZ YAP / TAZ (Downregulation) Hippo_Pathway->YAP_TAZ TP53_Pathway TP53/BCL-2/BAX Pathway YAP_TAZ->TP53_Pathway Crosstalk TP53 TP53 (Activation) TP53_Pathway->TP53 BCL2 BCL-2 (Inhibition) TP53->BCL2 BAX BAX (Activation) TP53->BAX Mitochondrion Mitochondrion BCL2->Mitochondrion Inhibits pore formation BAX->Mitochondrion Promotes pore formation Apoptosis Apoptosis Mitochondrion->Apoptosis Cytochrome c release

Caption: Proposed signaling pathway of Diaporthein B-induced apoptosis.

Quantitative Bioactivity Data

The following tables summarize the reported minimum inhibitory concentrations (MIC) and 50% inhibitory concentrations (IC50) for this compound and its derivatives. Note that direct comparison should be made with caution as experimental conditions may vary between studies.

Table 1: Antimicrobial Activity of this compound and its Derivatives (MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coliCandida albicansReference
This compound75>100-[1]
Dichlorodiaportin--6.25 - 150[1]
Dichlorodiaportinolide--6.25 - 150[1]
Orthosporin32>100-[1]
Isocoumarin Derivative 125--[1]
Isocoumarin Derivative 232--[1]

Table 2: Cytotoxic Activity of Diaporthein B (IC50 in µM)

Cell LineIC50 (µM)Reference
HCT116 (Colon Cancer)12.5[4]
LOVO (Colon Cancer)25[4]

Experimental Protocols & Troubleshooting

This section provides detailed methodologies for key experiments and troubleshooting guides for common issues encountered when working with this compound and its derivatives.

Experimental Workflow for Enhancing this compound Bioactivity

The following diagram outlines a general workflow for the chemical modification of this compound and subsequent bioactivity screening.

workflow cluster_0 Chemical Modification cluster_1 Bioactivity Screening cluster_2 Analysis & Optimization start This compound Scaffold synthesis Synthesis of Derivatives (e.g., halogenation, side-chain modification) start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification antimicrobial Antimicrobial Assays (MIC, MBC) purification->antimicrobial cytotoxicity Cytotoxicity Assays (IC50 on cancer cell lines) purification->cytotoxicity phytotoxicity Phytotoxicity Assays (Seed germination, root elongation) purification->phytotoxicity sar Structure-Activity Relationship (SAR) Analysis antimicrobial->sar cytotoxicity->sar phytotoxicity->sar lead_optimization Lead Compound Optimization sar->lead_optimization lead_optimization->synthesis Iterative Improvement

Caption: General workflow for this compound modification and bioactivity testing.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacteria and fungi.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic/antifungal

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the this compound derivative.

  • Perform serial two-fold dilutions of the compound in the microtiter plate wells containing the broth medium.

  • Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculate each well with the microbial suspension.

  • Include a positive control (microorganism with standard antimicrobial), a negative control (broth only), and a solvent control (microorganism with the highest concentration of the solvent used).

  • Incubate the plates at the optimal temperature and duration for the specific microorganism.

  • Determine the MIC by visual inspection for the lowest concentration that shows no visible growth or by measuring absorbance at 600 nm.

Protocol 2: Cytotoxicity Assay (MTT Assay)

Objective: To determine the IC50 of this compound derivatives on cancer cell lines.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in the 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivatives.

  • Include a vehicle control (cells treated with the highest concentration of DMSO used).

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: Phytotoxicity Assay (Seed Germination and Root Elongation)

Objective: To assess the phytotoxic effects of this compound derivatives.

Materials:

  • Petri dishes or multi-well plates

  • Filter paper

  • Seeds of a model plant (e.g., lettuce, cress)

  • This compound derivatives dissolved in a suitable solvent and diluted in water

  • Distilled water (negative control)

Procedure:

  • Place a sterile filter paper in each petri dish.

  • Apply a known volume of the test solution (different concentrations of the this compound derivative) to the filter paper.

  • Place a specific number of seeds (e.g., 10-20) on the moistened filter paper.

  • Seal the petri dishes to maintain humidity.

  • Incubate in the dark or under a light/dark cycle at a constant temperature for a defined period (e.g., 3-5 days).

  • Measure the seed germination rate and the length of the primary root.

  • Calculate the percentage of inhibition of germination and root elongation compared to the negative control.

Troubleshooting Guide

The following diagram provides a logical approach to troubleshooting common issues in bioactivity screening of this compound derivatives.

troubleshooting cluster_0 Initial Checks cluster_1 Compound-Related Troubleshooting cluster_2 Assay-Related Troubleshooting start Unexpected Bioassay Result check_compound Compound Solubility/Stability Issue? start->check_compound check_assay Assay Performance Issue? start->check_assay solubility Poor Solubility: - Use co-solvents (e.g., DMSO, ethanol) - Sonication - Check for precipitation in media check_compound->solubility Yes stability Degradation: - Check pH and temperature stability - Analyze by HPLC-MS before and after incubation check_compound->stability Yes controls Controls Failed: - Check reagents and cell/microbe viability - Review protocol for errors check_assay->controls Yes variability High Variability: - Check pipetting technique - Ensure uniform cell/microbe distribution check_assay->variability Yes interference Assay Interference: - Compound absorbs at readout wavelength? - Run compound-only controls check_assay->interference Yes solution Optimized Protocol solubility->solution stability->solution controls->solution variability->solution interference->solution

Caption: Troubleshooting common issues in this compound bioactivity assays.

Q4: My this compound derivative shows poor solubility in aqueous media. How can I address this in my bioassays?

Poor aqueous solubility is a common challenge with isocoumarins. Here are some troubleshooting steps:

  • Use of Co-solvents: Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions. Ensure the final concentration of DMSO in the assay medium is low (typically <1%) to avoid solvent-induced toxicity.

  • Sonication: Briefly sonicating the stock solution or the diluted compound in the assay medium can help improve dissolution.

  • Visual Inspection: Always visually inspect the wells of your assay plate for any signs of precipitation after adding the compound. If precipitation occurs, the effective concentration is lower than the nominal concentration.

  • Formulation Strategies: For in vivo studies, consider formulating the compound with solubilizing agents such as cyclodextrins or preparing a lipid-based formulation.

Q5: I am observing inconsistent results in my antimicrobial susceptibility tests. What could be the cause?

Inconsistent MIC values can arise from several factors:

  • Inoculum Density: Ensure that the microbial inoculum is standardized to the correct density using a spectrophotometer or McFarland standards. A variable inoculum size will lead to inconsistent MICs.

  • Compound Stability: this compound and its derivatives may be unstable under certain pH or temperature conditions. Prepare fresh dilutions for each experiment and consider performing a stability study of your lead compounds in the assay medium.

  • Media Components: Some components of the culture medium can antagonize the activity of your compound. If you suspect this, you can try a different medium or perform the assay in a minimal medium.

  • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially during the serial dilution steps.

Q6: My cytotoxicity assay shows high background or "false positives." What should I check?

  • Compound Interference: The this compound derivative itself might interfere with the assay readout. For example, it may absorb light at the same wavelength as the formazan product in an MTT assay or have intrinsic fluorescence. To check for this, run parallel wells containing the compound in cell-free medium.

  • Contamination: Microbial contamination of cell cultures can lead to erroneous results. Regularly check your cell stocks for contamination.

  • Solvent Toxicity: At higher concentrations, the solvent (e.g., DMSO) can be cytotoxic. Ensure your vehicle control shows high cell viability and that the final solvent concentration is consistent across all wells.

References

Validation & Comparative

Diaporthin: A Head-to-Head Comparison with Commercial Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antifungal agent Diaporthin with commercially available fungicides. The information is compiled from publicly available research, and all quantitative data is presented in structured tables for ease of comparison. Detailed experimental protocols for key antifungal assays are also provided to support the interpretation of the data.

Overview of this compound

This compound is a naturally occurring isocoumarin, a class of secondary metabolites produced by various fungi, including species of Cryphonectria, Aspergillus, and Daldinia.[1][2][3][4] While it has been investigated for its phytotoxic properties, its potential as a fungicide is an area of emerging research. Isocoumarins as a class have been reported to possess a range of biological activities, including antimicrobial, antifungal, and insecticidal properties.[5][6][7]

Mechanism of Action

The precise mechanism of action for this compound as a fungicide is not yet fully elucidated. However, research on isocoumarin derivatives suggests a potential mechanism involving the inhibition of lanosterol 14a-demethylase (CYP51).[8] This enzyme is a key component in the ergosterol biosynthesis pathway in fungi, which is also the target for widely used azole fungicides. The proposed mechanism involves the opening of the lactone ring in the isocoumarin structure and subsequent electrophilic attack on nucleophiles within the fungal cell.[8]

Quantitative Comparison of Antifungal Activity

Direct comparative studies of this compound against commercial fungicides are limited in the scientific literature. The following tables summarize the available minimum inhibitory concentration (MIC) data for this compound and its derivatives against various fungal pathogens, alongside data for common commercial fungicides. It is important to note that these values are from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: Antifungal Activity of this compound and Its Derivatives

CompoundFungal PathogenMIC (µg/mL)Reference
This compoundRhizoctonia solani>150[7]
Colletotrichum musae>150[7]
DichlorodiaportinRhizoctonia solani6.25[7]
Colletotrichum musae25[7]
Isocoumarindole ACandida albicans32.0[5]

Table 2: Antifungal Activity of Commercial Fungicides

FungicideChemical ClassFungal PathogenMIC (µg/mL)Reference
AzoxystrobinStrobilurin (QoI)Penicillium digitatum-[9][10]
Powdery Mildew (Podosphaera xanthii)-[11]
PropiconazoleTriazole (DMI)Various-[12]
TebuconazoleTriazole (DMI)Various-[12]
Thiophanate-methylBenzimidazoleVarious-[13]
CaspofunginEchinocandinCandida species0.5 - 2.0[14]
Amphotericin BPolyeneVarious Filamentous Fungi0.03 - 16[15]
ItraconazoleTriazole (DMI)Various Filamentous Fungi0.03 - 16[15]
VoriconazoleTriazole (DMI)Various Filamentous Fungi0.03 - 16[15]
PosaconazoleTriazole (DMI)Various Filamentous Fungi0.03 - 16[15]

Note: MIC values for many commercial fungicides are often reported as efficacy percentages in field trials rather than specific MICs in laboratory settings. The table reflects the available data format.

Experimental Protocols

The following are detailed methodologies for common antifungal susceptibility testing.

Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungus.

  • Preparation of Fungal Inoculum:

    • The fungal strain is cultured on an appropriate agar medium (e.g., Potato Dextrose Agar) at a suitable temperature until sporulation.

    • Spores are harvested by flooding the plate with a sterile saline solution containing a wetting agent (e.g., 0.05% Tween 80).

    • The spore suspension is filtered to remove mycelial fragments, and the concentration is adjusted to a final concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a hemocytometer or spectrophotometer.[15]

  • Preparation of Antifungal Agent:

    • The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using a liquid growth medium (e.g., RPMI 1640). The final concentrations tested typically range from 0.03 to 64 µg/mL.[15]

  • Inoculation and Incubation:

    • Each well is inoculated with the prepared fungal suspension.

    • The microtiter plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.[15]

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the antifungal agent that completely inhibits visible growth of the fungus.

Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antifungal activity.

  • Preparation of Agar Plates:

    • A suitable agar medium is poured into sterile Petri dishes and allowed to solidify.

    • The surface of the agar is uniformly inoculated with a standardized fungal spore suspension.

  • Application of Antifungal Agent:

    • Wells of a specific diameter are cut into the agar using a sterile cork borer.

    • A known concentration of the test compound dissolved in a solvent is added to each well. A solvent control is also included.

  • Incubation and Measurement:

    • The plates are incubated at an appropriate temperature until fungal growth is evident.

    • The diameter of the zone of inhibition (the area around the well where fungal growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antifungal activity.

Visualizations

Proposed Biosynthetic Pathway of this compound

The following diagram illustrates the proposed biosynthetic pathway of this compound, starting from acetyl-CoA and malonyl-CoA.

Diaporthin_Biosynthesis Acetyl-CoA Acetyl-CoA Polyketide Synthase (PKS) Polyketide Synthase (PKS) Acetyl-CoA->Polyketide Synthase (PKS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide Synthase (PKS) Polyketide Intermediate Polyketide Intermediate Polyketide Synthase (PKS)->Polyketide Intermediate Cyclization/Reduction Cyclization/Reduction Polyketide Intermediate->Cyclization/Reduction Orthosporin Orthosporin Cyclization/Reduction->Orthosporin O-methylation O-methylation Orthosporin->O-methylation This compound This compound O-methylation->this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Antifungal Susceptibility Testing

The diagram below outlines the general workflow for determining the antifungal activity of a test compound.

Antifungal_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Fungal Culture Fungal Culture Inoculum Preparation Inoculum Preparation Fungal Culture->Inoculum Preparation Test Compound Stock Test Compound Stock Serial Dilution Serial Dilution Test Compound Stock->Serial Dilution Inoculation Inoculation Inoculum Preparation->Inoculation Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation Visual Assessment Visual Assessment Incubation->Visual Assessment MIC Determination MIC Determination Visual Assessment->MIC Determination

Caption: General workflow for antifungal susceptibility testing.

Conclusion

This compound is an isocoumarin with demonstrated antimicrobial properties. However, based on the currently available data, its direct antifungal efficacy against plant pathogens appears to be lower than that of some of its derivatives and established commercial fungicides. The related compound, dichlorodiaportin, shows more promising antifungal activity, suggesting that structural modifications of the this compound scaffold could lead to more potent fungicidal agents. Further head-to-head comparative studies under standardized conditions are necessary to fully evaluate the potential of this compound and its analogs as commercial fungicides. The exploration of their mechanism of action and potential for synergistic effects with existing fungicides could also be valuable areas for future research.

References

Cross-Validation of Diaporthin's Antimicrobial Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial properties of Diaporthin, an isocoumarin compound with known antibacterial activity. Due to the limited availability of comprehensive cross-validated public data on this compound across multiple standardized assays, this document synthesizes available information on this compound and its close analogue, Orthosporin, and presents a comparative framework using data from closely related isocoumarin compounds against key bacterial pathogens. This guide also includes established antimicrobial agents as benchmarks to provide a broader context for this compound's potential therapeutic applications.

Executive Summary

This compound and its related compound Orthosporin have demonstrated notable antibacterial activity, particularly against Staphylococcus aureus, including methicillin-resistant strains (MRSA). While direct cross-validation studies comparing this compound's efficacy across various antimicrobial susceptibility tests are not extensively published, this guide collates available qualitative information and supplements it with quantitative data from analogous isocoumarins to offer a performance benchmark. The primary methodologies for assessing antimicrobial efficacy discussed herein are the Broth Microdilution assay for determining Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion assay for observing zones of inhibition.

Comparative Antimicrobial Activity

The following tables summarize the antimicrobial activity of isocoumarin compounds, including qualitative data on this compound and quantitative data on other recently studied isocoumarins from the genus Diaporthe, against Staphylococcus aureus. For comparison, the activity of standard-of-care antibiotics, Vancomycin and Daptomycin, is also presented.

Table 1: Minimum Inhibitory Concentration (MIC) Data Against Staphylococcus aureus

CompoundOrganismMIC (µg/mL)Reference
This compound S. aureus (MSSA & MRSA)Activity Reported (Quantitative data not provided)[cite: ]
Orthosporin S. aureus (MSSA & MRSA)Activity Reported (Quantitative data not provided)[cite: ]
Desmethyldichlorodiaportinol AS. aureus16 - 64[1][2]
Isocoumarin 7S. aureus16 - 64[1][2]
Isocoumarin 8S. aureus16 - 64[1][2]
Isocoumarin 12S. aureus16 - 64[1][2]
Isocoumarin 13S. aureus16 - 64[1][2]
Vancomycin S. aureus (MRSA)0.5 - 2.0[3][4][5][6]
Daptomycin S. aureus (MRSA)≤1.0[7][8][9]

Note: MSSA = Methicillin-Sensitive Staphylococcus aureus; MRSA = Methicillin-Resistant Staphylococcus aureus.

Table 2: Agar Disk Diffusion Data

CompoundOrganismZone of Inhibition (mm)Interpretation
This compound Not specifiedData not available-
Phomosine A S. aureusIZD 20% > VancomycinActive
Phomosine C S. aureusData not availableActive
Vancomycin S. aureus≥15Susceptible
Daptomycin S. aureusData not available-

Note: IZD = Inhibition Zone Diameter. Data for Phomosines A and C, related antimicrobial compounds from Diaporthe sp., are included for context.

Experimental Protocols

Detailed methodologies for the key antimicrobial assays are provided below to facilitate the replication and cross-validation of findings.

Broth Microdilution Method (for MIC Determination)

This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.

  • Serial Dilutions: The stock solution is serially diluted in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth). This creates a gradient of decreasing concentrations of the antimicrobial agent.

  • Inoculum Preparation: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.

Agar Disk Diffusion Method

This qualitative or semi-quantitative method assesses the susceptibility of bacteria to an antimicrobial agent.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared as described for the broth microdilution method.

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum suspension and streaked evenly across the entire surface of an agar plate (e.g., Mueller-Hinton Agar) to ensure confluent growth.

  • Disk Application: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the surface of the inoculated agar plate.

  • Incubation: The plate is incubated at 35-37°C for 16-18 hours.

  • Reading Results: The diameter of the zone of growth inhibition around each disk is measured in millimeters. The size of the zone is proportional to the susceptibility of the organism to the antimicrobial agent.

Signaling Pathways and Experimental Workflows

The precise molecular mechanism and specific signaling pathways affected by this compound in bacterial cells are not yet fully elucidated. However, the antimicrobial action of many natural products, including isocoumarins, often involves the disruption of the bacterial cell membrane and interference with key cellular processes.

Below are diagrams illustrating a generalized experimental workflow for antimicrobial agent screening and a hypothetical bacterial signaling pathway that could be targeted.

Experimental_Workflow Diagram 1: General Workflow for Antimicrobial Screening cluster_0 Preparation cluster_1 Primary Screening cluster_2 Quantitative Analysis cluster_3 Mechanism of Action Studies A Isolate/Synthesize This compound C Agar Disk Diffusion A->C B Prepare Bacterial Cultures B->C D Broth Microdilution (Determine MIC) C->D Active Compounds E Cell Membrane Integrity Assays D->E F Signaling Pathway Analysis E->F Bacterial_Signaling_Pathway Diagram 2: Hypothetical Bacterial Signaling Pathway Targeted by Isocoumarins cluster_0 External Signal cluster_1 Bacterial Cell Signal Environmental Stimulus Receptor Membrane Receptor Signal->Receptor Kinase Signal Kinase Receptor->Kinase activates TF Transcription Factor Kinase->TF phosphorylates Gene Virulence Gene Expression TF->Gene regulates This compound This compound (Isocoumarin) This compound->Receptor inhibits This compound->Kinase inhibits

References

A Comparative Analysis of Diaporthin and Amphotericin B for Anti-Candida Efficacy: A Review for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A stark contrast in available data marks the current understanding of two antifungal compounds, Diaporthin and Amphotericin B, in the context of their efficacy against Candida species. While Amphotericin B stands as a well-established, potent antifungal with a clearly defined mechanism and extensive clinical data, this compound remains a compound of largely unknown potential in this area, with publicly available research on its anti-Candida activity being virtually non-existent.

This guide provides a comparative overview of this compound and Amphotericin B, tailored for researchers, scientists, and drug development professionals. The content is structured to objectively present the performance of each compound, supported by available experimental data, with a clear indication of the significant knowledge gap concerning this compound.

I. Overview and Mechanism of Action

Amphotericin B: A polyene macrolide antibiotic, Amphotericin B is a cornerstone of antifungal therapy for serious and systemic fungal infections. Its primary mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane. This binding leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of essential intracellular contents, ultimately leading to fungal cell death.[1][2] This fungicidal activity is well-documented against a broad spectrum of fungal pathogens, including numerous Candida species.[1][2]

This compound: In stark contrast, this compound is an isocoumarin metabolite produced by various fungi.[3][4][5] It has been primarily characterized as a phytotoxin. While some sources mention general antimicrobial activity against certain fungi, specific studies detailing its efficacy, mechanism of action, or spectrum of activity against Candida species are not available in the public domain. The biochemical pathways it might disrupt in fungal cells remain unknown.

II. Data Presentation: Quantitative Efficacy Against Candida

The disparity in research is most evident when comparing the quantitative data on anti-Candida efficacy.

Table 1: In Vitro Susceptibility of Candida Species to Amphotericin B
Candida SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans0.125 - 10.250.5
Candida glabrata0.25 - 20.5 - 11 - 2
Candida parapsilosis0.125 - 10.51
Candida tropicalis0.0625 - 40.51
Candida krusei0.5 - 111

Data compiled from multiple sources. MIC (Minimum Inhibitory Concentration) values can vary based on testing methodology and geographical location of isolates.[6][7][8][9]

Table 2: In Vitro Susceptibility of Candida Species to this compound
Candida SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicansData Not AvailableData Not AvailableData Not Available
Candida glabrataData Not AvailableData Not AvailableData Not Available
Candida parapsilosisData Not AvailableData Not AvailableData Not Available
Candida tropicalisData Not AvailableData Not AvailableData Not Available
Candida kruseiData Not AvailableData Not AvailableData Not Available

Extensive literature searches did not yield any publicly available data on the Minimum Inhibitory Concentration of this compound against Candida species.

III. Experimental Protocols

Detailed and standardized protocols are crucial for the reproducible assessment of antifungal efficacy.

Experimental Protocol for Amphotericin B Susceptibility Testing against Candida

The determination of the in vitro susceptibility of Candida species to Amphotericin B is typically performed following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M27.[7][8]

1. Inoculum Preparation:

  • Candida isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours.
  • Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
  • This suspension is further diluted in RPMI 1640 medium to the final inoculum concentration.

2. Broth Microdilution Assay:

  • A serial two-fold dilution of Amphotericin B is prepared in 96-well microtiter plates using RPMI 1640 medium.
  • The standardized fungal inoculum is added to each well.
  • Plates are incubated at 35°C for 24 to 48 hours.

3. MIC Determination:

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of Amphotericin B that causes a complete inhibition of visible growth.[7]

Experimental Protocol for this compound Susceptibility Testing against Candida

No standardized or published protocols for the specific testing of this compound's antifungal activity against Candida species were found in the available literature.

IV. Visualizing the Mechanisms and Workflows

Signaling Pathways and Mechanisms of Action

Amphotericin_B_Mechanism Amphotericin_B Amphotericin B Ergosterol Ergosterol (in Fungal Cell Membrane) Amphotericin_B->Ergosterol Binds to Pore_Formation Pore Formation Ergosterol->Pore_Formation Leads to Ion_Leakage Leakage of K+, Na+, and other ions Pore_Formation->Ion_Leakage Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death

Caption: Mechanism of action of Amphotericin B against Candida.

Diaporthin_Context Fungus Producing Fungus (e.g., Aspergillus ochraceus) This compound This compound Fungus->this compound Produces Biological_Activity Known Biological Activity: - Phytotoxin - General Antimicrobial (unspecified) This compound->Biological_Activity Candida_Interaction Interaction with Candida: Mechanism Unknown Efficacy Undetermined This compound->Candida_Interaction ?

Caption: Known biological context of this compound.

Experimental Workflow

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Analysis Isolate Candida Isolate Culture Culture on Agar Isolate->Culture Inoculum Prepare Inoculum (0.5 McFarland) Culture->Inoculum Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Serial_Dilution Serial Dilution of Antifungal Agent Serial_Dilution->Inoculation Incubation Incubate at 35°C (24-48h) Inoculation->Incubation Read_MIC Visually Read MIC Incubation->Read_MIC Result MIC Value (µg/mL) Read_MIC->Result

Caption: Standard workflow for antifungal susceptibility testing.

V. Conclusion

The comparison between this compound and Amphotericin B for anti-Candida efficacy is fundamentally a comparison between a well-characterized therapeutic agent and a compound with largely unexplored potential in this specific application. Amphotericin B's utility is supported by decades of research and clinical use, with extensive data available to guide its application.

For this compound, the path from being identified as a fungal metabolite to a potential therapeutic agent against Candida remains to be forged. The absence of data on its anti-Candida activity, mechanism of action, and safety profile in this context presents a significant opportunity for future research. Scientists in drug discovery and mycology may find this compound and related isocoumarins to be a novel area of investigation for new antifungal agents. However, at present, any claims regarding its efficacy against Candida would be purely speculative. This guide underscores the critical need for foundational research to determine if this compound holds any promise in the ongoing search for new anti-Candida therapies.

References

Statistical Validation of Diaporthin's Dose-Response Curve: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial potential of Diaporthin, a naturally occurring isocoumarin, against established antibiotic and antifungal agents. Due to the limited availability of specific dose-response data for this compound, this guide utilizes minimum inhibitory concentration (MIC) values from closely related isocoumarin compounds as a proxy for its potential efficacy. This information is presented alongside experimentally determined MIC values for common antimicrobials to offer a preliminary comparative framework. The experimental protocols provided herein are standardized methodologies for determining antimicrobial susceptibility.

Comparative Dose-Response Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound (hypothetical, based on related isocoumarins) and selected comparator drugs against common pathogens. Lower MIC values are indicative of higher antimicrobial potency.

CompoundTarget OrganismMIC Range (µg/mL)ClassNotes
This compound (Hypothetical) Staphylococcus aureus (Gram-positive bacterium)0.8 - 64IsocoumarinData based on related isocoumarin and dihydroisocoumarin compounds.
Escherichia coli (Gram-negative bacterium)0.8 - 64IsocoumarinData based on related isocoumarin and dihydroisocoumarin compounds.
Candida albicans (Fungus)Not widely reportedIsocoumarinAntifungal activity of isocoumarins is known, but specific MICs are sparse.
Penicillin G Staphylococcus aureus0.4 - >1024[1][2][3]β-lactamResistance is widespread; MICs can be very high for resistant strains (MRSA).[2]
Tetracycline Escherichia coli1 - >128[4][5]TetracyclineResistance is common, leading to a wide range of MICs.[4][5]
Fluconazole Candida albicans0.125 - 8[6][7]Azole AntifungalSusceptibility can vary, with resistant strains showing higher MICs.[8]

Note: The provided MIC ranges for comparator drugs are based on published literature and can vary significantly depending on the specific strain and testing methodology.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a standardized and widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Materials:

  • Microorganism: A pure, overnight culture of the test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) grown in appropriate liquid medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).
  • Antimicrobial Agents: Stock solutions of this compound and comparator drugs prepared in a suitable solvent (e.g., DMSO, water).
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for yeast.
  • 96-Well Microtiter Plates: Sterile, U-bottom or flat-bottom plates.

2. Inoculum Preparation:

  • Adjust the turbidity of the overnight culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
  • Dilute this suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of Antimicrobial Agents:

  • Dispense 50 µL of sterile growth medium into all wells of the 96-well plate except for the first column.
  • Add 100 µL of the highest concentration of the antimicrobial agent to the first well of a row.
  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. The last well serves as a growth control (no drug).
  • A separate well with medium only serves as a sterility control.

4. Inoculation and Incubation:

  • Add 50 µL of the prepared inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
  • Incubate the plates at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for yeast.

5. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the well. This can be assessed visually or with a microplate reader.

Visualizations

Hypothetical Signaling Pathway of this compound

The precise mechanism of action for this compound is not yet fully elucidated.[4] However, like many natural antimicrobial compounds, it may exert its effects through a multi-targeted approach. This diagram illustrates a hypothetical signaling pathway where this compound induces cellular stress and inhibits essential processes.

G Hypothetical Signaling Pathway of this compound This compound This compound CellMembrane Cell Membrane Permeabilization This compound->CellMembrane ROS Reactive Oxygen Species (ROS) Production This compound->ROS MitochondrialDysfunction Mitochondrial Dysfunction This compound->MitochondrialDysfunction CellDeath Cell Death / Growth Inhibition CellMembrane->CellDeath ROS->MitochondrialDysfunction ProteinSynthesis Inhibition of Protein Synthesis ROS->ProteinSynthesis DNASynthesis Inhibition of DNA Replication ROS->DNASynthesis MitochondrialDysfunction->CellDeath ProteinSynthesis->CellDeath DNASynthesis->CellDeath

Caption: Hypothetical signaling cascade of this compound leading to antimicrobial effects.

Experimental Workflow for MIC Determination

The following diagram outlines the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

G Experimental Workflow for Broth Microdilution MIC Assay cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading PrepCulture Prepare Overnight Culture PrepInoculum Standardize and Dilute Inoculum PrepCulture->PrepInoculum Inoculate Inoculate Wells PrepInoculum->Inoculate PrepAntimicrobial Prepare Antimicrobial Stock Solutions SerialDilution Perform Serial Dilutions in 96-Well Plate PrepAntimicrobial->SerialDilution SerialDilution->Inoculate Incubate Incubate at 35-37°C Inoculate->Incubate ReadMIC Visually Read MIC Incubate->ReadMIC Result Determine Lowest Concentration with No Visible Growth ReadMIC->Result

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

References

Safety Operating Guide

Personal protective equipment for handling Diaporthin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling Diaporthin. Our commitment is to furnish the scientific community with information that extends beyond the product itself, fostering a culture of safety and building trust in laboratory practices.

Understanding this compound: A Profile

This compound is a naturally occurring isocoumarin, a type of secondary metabolite produced by various fungi, including species from the genera Diaporthe, Aspergillus, and Cryphonectria.[1] It is recognized primarily as a phytotoxin, contributing to plant diseases such as chestnut blight.[1] Beyond its role in plant pathology, this compound has also demonstrated antimicrobial properties.

Chemical and Physical Properties of this compound

A summary of key quantitative data for this compound is presented below for easy reference.

PropertyValueSource
Molecular FormulaC₁₃H₁₄O₅PubChem
Molecular Weight250.25 g/mol PubChem
AppearanceSolid (form may vary)Assumed from similar compounds
SolubilitySoluble in methanol and DMSOBioaustralis Fine Chemicals[1]
CAS Number10532-39-5PubChem[2]

Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are required. Latex gloves are not suitable as they offer insufficient protection against many chemicals.[3] Gloves should be inspected for integrity before each use and disposed of immediately after contamination.
Eye Protection Safety goggles or a face shieldMust meet ANSI Z87.1 standards. Goggles provide a seal around the eyes to protect against splashes and aerosols. A face shield offers broader protection and should be worn in conjunction with goggles when there is a significant splash risk.
Body Protection Laboratory coat or chemical-resistant suitA fully buttoned lab coat is the minimum requirement. For larger quantities or when generating aerosols, a chemical-resistant suit is recommended. Clothing worn underneath should be made of natural fibers like cotton, as synthetic fibers can melt and adhere to the skin in case of a fire.[3]
Respiratory Protection Fume hood or respiratorAll handling of solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.
Foot Protection Closed-toe shoesShoes must fully cover the feet. Perforated shoes or sandals are strictly prohibited in the laboratory.[3]

Operational Plans: Safe Handling and Storage

Adherence to proper operational procedures is critical to ensure a safe laboratory environment when working with this compound.

General Handling
  • Work Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Aerosol Prevention: Avoid actions that could generate dust or aerosols, such as scraping, grinding, or vigorous shaking.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, before leaving the laboratory, and before eating, drinking, or smoking.

Storage
  • Container: Store this compound in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Access: Restrict access to authorized personnel only.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

  • Waste Categorization: All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be treated as hazardous chemical waste.

  • Collection:

    • Solid Waste: Collect in a designated, labeled, and sealed hazardous waste container.

    • Liquid Waste: Collect in a labeled, leak-proof, and chemically compatible container. The first rinse of any contaminated glassware should also be collected as hazardous waste.[5]

  • Disposal: All this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash. [5]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on established scientific literature.

Isolation of this compound from Fungal Culture

This protocol is adapted from the methodology described for the isolation of this compound from Daldinia concentrica.[1]

  • Extraction:

    • Culture the this compound-producing fungus in a suitable liquid or solid medium.

    • Harvest the fungal biomass and/or culture filtrate.

    • Extract the fungal material with a suitable organic solvent, such as ethyl acetate or methanol.

    • Concentrate the crude extract under reduced pressure.

  • Purification:

    • Subject the crude extract to column chromatography using silica gel.

    • Elute with a gradient of solvents (e.g., a mixture of chloroform and methanol) to separate the components.

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.

    • Combine the this compound-containing fractions and further purify using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to obtain pure this compound.

Phytotoxicity Assay

This protocol provides a general framework for assessing the phytotoxic effects of this compound on plant seedlings.

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the stock solution with sterile distilled water or a plant growth medium to achieve the desired test concentrations. Include a solvent control (containing the same concentration of DMSO as the highest this compound concentration) and a negative control (water or medium only).

  • Seed Germination and Seedling Growth:

    • Surface-sterilize seeds of a model plant (e.g., Arabidopsis thaliana, lettuce, or radish).

    • Place the sterilized seeds on sterile filter paper in petri dishes.

    • Add a fixed volume of the respective test solutions to each petri dish.

    • Seal the petri dishes and incubate in a controlled environment (e.g., 25°C with a 16/8 hour light/dark cycle).

  • Data Collection and Analysis:

    • After a defined period (e.g., 3-7 days), measure the germination rate, root length, and shoot length of the seedlings.

    • Calculate the percentage of inhibition for each parameter relative to the negative control.

    • Determine the IC₅₀ (the concentration that causes 50% inhibition) for each parameter.

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This protocol outlines a method to determine the minimum inhibitory concentration (MIC) of this compound against a microbial strain.

  • Preparation of Microbial Inoculum:

    • Culture the target microorganism (bacteria or fungi) in an appropriate broth medium to the mid-logarithmic phase of growth.

    • Adjust the turbidity of the culture to a standardized concentration (e.g., 0.5 McFarland standard).

  • Assay Setup:

    • In a 96-well microtiter plate, add a fixed volume of sterile growth medium to each well.

    • Prepare serial twofold dilutions of the this compound stock solution across the wells of the plate.

    • Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism with no this compound) and a negative control (medium only).

  • Incubation and Analysis:

    • Incubate the plate under conditions suitable for the growth of the test microorganism (e.g., 37°C for 24 hours for bacteria).

    • Visually inspect the plate for microbial growth (turbidity). The MIC is the lowest concentration of this compound that completely inhibits visible growth.

    • Optionally, use a plate reader to measure the optical density at 600 nm to quantify microbial growth.

Visualizing this compound's Biological Context

The following diagrams illustrate the biosynthetic origin of this compound and a conceptual workflow for its investigation.

Diaporthin_Biosynthesis Polyketide Precursors Polyketide Precursors Polyketide Synthase (PKS) Polyketide Synthase (PKS) Polyketide Precursors->Polyketide Synthase (PKS) Substrates Polyketide Chain Polyketide Chain Polyketide Synthase (PKS)->Polyketide Chain Synthesis Cyclization & Modification Cyclization & Modification Polyketide Chain->Cyclization & Modification Intermediate Steps Orthosporin Orthosporin Cyclization & Modification->Orthosporin Methylation Methylation Orthosporin->Methylation Precursor This compound This compound Methylation->this compound Final Product Diaporthin_Research_Workflow cluster_Discovery Discovery & Production cluster_Screening Biological Screening cluster_Mechanism Mechanism of Action Studies Fungal Source Fungal Source Fermentation Fermentation Fungal Source->Fermentation Extraction & Purification Extraction & Purification Fermentation->Extraction & Purification Pure this compound Pure this compound Extraction & Purification->Pure this compound Phytotoxicity Assay Phytotoxicity Assay Pure this compound->Phytotoxicity Assay Antimicrobial Assay Antimicrobial Assay Pure this compound->Antimicrobial Assay Cytotoxicity Assay Cytotoxicity Assay Pure this compound->Cytotoxicity Assay Target Identification Target Identification Phytotoxicity Assay->Target Identification Positive Hit Antimicrobial Assay->Target Identification Positive Hit Cytotoxicity Assay->Target Identification Positive Hit Signaling Pathway Analysis Signaling Pathway Analysis Target Identification->Signaling Pathway Analysis In Vivo Models In Vivo Models Signaling Pathway Analysis->In Vivo Models

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diaporthin
Reactant of Route 2
Reactant of Route 2
Diaporthin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.